molecular formula C10H12N2O B11745602 N-(Benzo[d]oxazol-2-ylmethyl)ethanamine

N-(Benzo[d]oxazol-2-ylmethyl)ethanamine

Cat. No.: B11745602
M. Wt: 176.21 g/mol
InChI Key: YMVLVBKENIYIBO-UHFFFAOYSA-N
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Description

N-(Benzo[d]oxazol-2-ylmethyl)ethanamine (CAS 1250526-33-0) is a chemical compound with the molecular formula C 10 H 12 N 2 O and a molecular weight of 176.22 g/mol . This reagent features a benzoxazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The structural motif of the benzoxazole is frequently explored in drug discovery, with research indicating its presence in compounds investigated as antiviral agents against coronaviruses like MERS-CoV, and as novel anthelmintic agents . Furthermore, derivatives of benzo[d]oxazol-2-ylmethanamine, a key synthetic precursor, have been studied for their high affinity and selectivity for sigma receptor binding sites, which are relevant targets in neuroscience and oncology research . As a building block, this compound offers researchers a versatile template for the synthesis of more complex molecules for various pharmacological and chemical studies. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

N-(1,3-benzoxazol-2-ylmethyl)ethanamine

InChI

InChI=1S/C10H12N2O/c1-2-11-7-10-12-8-5-3-4-6-9(8)13-10/h3-6,11H,2,7H2,1H3

InChI Key

YMVLVBKENIYIBO-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=NC2=CC=CC=C2O1

Origin of Product

United States
Foundational & Exploratory

A Technical Guide to the Preliminary Toxicity Screening of N-(Benzo[d]oxazol-2-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for conducting the preliminary toxicity screening of the novel chemical entity, N-(Benzo[d]oxazol-2-ylmethyl)ethanamine. As a member of the biologically active benzoxazole class of compounds, establishing an early and robust safety profile is paramount for informed decision-making in the drug development pipeline.[1][2] This document eschews a rigid template in favor of a scientifically-driven, tiered approach, beginning with computational predictions and progressing through essential in vitro and in vivo assays. We detail the causality behind each experimental choice, provide validated, step-by-step protocols for key assays including cytotoxicity and genotoxicity screens, and offer frameworks for data interpretation. The methodologies outlined herein are designed to provide a foundational understanding of the compound's potential toxicities, aligning with regulatory expectations for preclinical safety assessment and the ethical principles of the 3Rs (Replacement, Reduction, and Refinement).[3][4]

Introduction: The Imperative for Early Safety Assessment

N-(Benzo[d]oxazol-2-ylmethyl)ethanamine belongs to the benzoxazole family, a heterocyclic scaffold renowned for its wide spectrum of pharmacological activities and its presence in various approved drugs.[2] Derivatives of this core structure have demonstrated properties ranging from anticancer and antimicrobial to anti-inflammatory.[2][5] However, biological activity is often a double-edged sword, and the potential for off-target effects and inherent toxicity must be rigorously evaluated from the earliest stages of development.[6]

The preclinical safety evaluation of any new chemical entity (NCE) is a critical, non-negotiable phase in its journey toward clinical application.[7] Early identification of potential liabilities such as cytotoxicity or genotoxicity can prevent the costly failure of a candidate in later, more resource-intensive stages of development.[6] This guide, therefore, presents a logical and efficient workflow for the initial toxicological characterization of N-(Benzo[d]oxazol-2-ylmethyl)ethanamine.

A Tiered Strategy for Preliminary Toxicity Screening

A tiered, or stepwise, approach to toxicity testing is the cornerstone of modern toxicology. It allows for a progressive evaluation of risk, starting with high-throughput, low-complexity methods before moving to more involved biological systems. This strategy is both resource-efficient and aligns with the ethical goal of minimizing animal testing. Our proposed workflow integrates in silico, in vitro, and targeted in vivo methodologies.

G cluster_0 Preliminary Toxicity Screening Workflow InSilico Tier 1: In Silico Assessment (Computational Prediction) Cytotoxicity Tier 2: In Vitro Cytotoxicity (MTT & Neutral Red Assays) InSilico->Cytotoxicity Proceed if predictions are acceptable Genotoxicity Tier 3: In Vitro Genotoxicity (Ames & Micronucleus Assays) Cytotoxicity->Genotoxicity Determine concentration range for subsequent assays AcuteTox Tier 4: In Vivo Acute Oral Toxicity (OECD 423 Limit Test) Genotoxicity->AcuteTox Proceed if in vitro profile is favorable Decision Go/No-Go Decision (Preliminary Risk Assessment) AcuteTox->Decision Integrate all data G cluster_1 In Vitro Cytotoxicity Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate (e.g., 24h) Start->Incubate1 Treat Treat with N-(Benzo[d]oxazol-2-ylmethyl)ethanamine (Concentration Gradient) Incubate1->Treat Incubate2 Incubate (e.g., 24h, 48h, 72h) Treat->Incubate2 AddReagent Add Assay Reagent (MTT or Neutral Red) Incubate2->AddReagent Incubate3 Incubate (Allow for color development) AddReagent->Incubate3 Solubilize Solubilize Formazan / Extract Dye Incubate3->Solubilize Read Read Absorbance (Spectrophotometer) Solubilize->Read Analyze Calculate % Viability & IC50 Read->Analyze

Caption: General workflow for MTT and Neutral Red cytotoxicity assays.

Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed a human cell line (e.g., HepG2, a liver cell line relevant for toxicity) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of N-(Benzo[d]oxazol-2-ylmethyl)ethanamine in a suitable solvent (e.g., DMSO). Create a serial dilution in cell culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth). [8]

Protocol: Neutral Red (NR) Uptake Assay
  • Seeding and Treatment: Follow steps 1-4 from the MTT protocol.

  • Reagent Addition: After the treatment incubation, replace the medium with fresh medium containing 50 µg/mL Neutral Red and incubate for 3 hours.

  • Dye Extraction: Wash the cells with PBS, then add 150 µL of destain solution (50% ethanol, 49% water, 1% glacial acetic acid) to each well.

  • Measurement: Shake the plate for 10 minutes and read the absorbance at 540 nm.

  • Calculation: Calculate the percentage of cell viability and the IC50 value, similar to the MTT assay. [9]

Data Presentation: Cytotoxicity Profile
Cell LineAssayIncubation TimeIC50 (µM) [Hypothetical]
HepG2MTT24h45.2
HepG2MTT48h28.7
HepG2Neutral Red24h51.5
HepG2Neutral Red48h33.1

Tier 3: In Vitro Genotoxicity Assessment

Causality: Assessing a compound's potential to damage genetic material (DNA and chromosomes) is a critical component of a safety profile, as genotoxicity is often linked to carcinogenicity. [10]A standard initial battery includes an assay for gene mutations in bacteria and an assay for chromosomal damage in mammalian cells. [11]

  • Bacterial Reverse Mutation (Ames) Test: A widely used method to test for a chemical's ability to cause mutations in the DNA of bacteria. [12][13]It is a rapid and convenient screen for estimating mutagenic potential. [10]* In Vitro Micronucleus (MNvit) Test: Detects both chromosome breakage and chromosome loss in mammalian cells. [14][15]The formation of micronuclei is a hallmark of genotoxic events. [16]

Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)

G cluster_2 Ames Test Workflow Start Prepare Test Compound Dilutions Mix Mix Compound, Bacteria (e.g., S. typhimurium), and S9 Mix (or buffer) Start->Mix Pour Pour mixture onto minimal glucose agar plates Mix->Pour Incubate Incubate for 48-72 hours Pour->Incubate Count Count Revertant Colonies Incubate->Count Analyze Compare to Negative Control. Is there a 2-fold, dose-dependent increase? Count->Analyze Positive Positive Result (Mutagenic) Analyze->Positive Yes Negative Negative Result (Non-mutagenic) Analyze->Negative No

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

  • Strain Selection: Use several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) that carry mutations in genes involved in histidine or tryptophan biosynthesis, respectively. [12][17]2. Metabolic Activation: Conduct the test both with and without a metabolic activation system (S9 fraction from rat liver) to detect compounds that become mutagenic after metabolism. [18]3. Exposure: Mix the test compound at several concentrations (non-toxic, determined from cytotoxicity data) with the bacterial culture and the S9 mix (or buffer).

  • Plating: Pour the mixture onto minimal agar plates lacking the required amino acid (histidine or tryptophan).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize the amino acid). A positive result is indicated by a dose-dependent increase in revertant colonies that is at least double that of the negative (vehicle) control. [7]

Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD 487)
  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, TK6) or primary human peripheral blood lymphocytes. [14]2. Treatment: Treat the cells with at least three concentrations of the test compound (the highest concentration should induce some cytotoxicity, ~50-60% viability) for a short duration (3-6 hours) with and without S9, and for a longer duration (equivalent to 1.5-2.0 cell cycles) without S9.

  • Cytokinesis Block: Add Cytochalasin-B to the culture medium. This inhibits cytokinesis (cell division), resulting in binucleated cells where micronuclei are easily scored. [15][19]4. Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. [19]A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Data Presentation: Genotoxicity Summary

Ames Test (Hypothetical Data for TA100 Strain, +S9)

Concentration (µ g/plate )Mean Revertant Colonies ± SDFold Increase over ControlResult
0 (Vehicle Control)110 ± 121.0Negative
10115 ± 151.05Negative
50130 ± 181.18Negative
100145 ± 201.32Negative
250280 ± 252.55Positive
500450 ± 304.09Positive

Micronucleus Test (Hypothetical Data, -S9, 24h exposure)

Concentration (µM)% Cytotoxicity% Binucleated Cells with MicronucleiResult
0 (Vehicle Control)0%1.5%Negative
510%1.8%Negative
1525%2.1%Negative
4055%6.8%Positive

Tier 4: In Vivo Acute Oral Toxicity (Limit Test)

Causality: While in vitro tests are invaluable, an in vivo study is necessary to understand a compound's toxicity in the context of a whole, complex biological system. [4]The acute oral toxicity test provides initial information on the potential health hazards from a single, short-term exposure. [20]The Acute Toxic Class Method (OECD 423) is preferred for initial screening as it classifies the substance's toxicity while using a minimal number of animals. [21][22]A "limit test" is the first step in this guideline.

Protocol: Acute Toxic Class Method - Limit Test (OECD 423)
  • Animal Selection: Use a single sex (typically female rats) of a standard rodent species. [20]2. Dosing: If no toxicity is expected based on in vitro and in silico data, a limit test is performed. Administer a single oral dose of 2000 mg/kg of N-(Benzo[d]oxazol-2-ylmethyl)ethanamine to a group of 3 animals. [21]3. Observation: Observe the animals closely for mortality and clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.) for the first several hours post-dosing and then daily for 14 days. [7]4. Body Weight: Record individual animal body weights just before dosing and at least weekly thereafter.

  • Necropsy: At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy to identify any pathological changes.

  • Interpretation: If no mortality or significant toxicity is observed at 2000 mg/kg, the compound is classified as GHS Category 5 or unclassified, with an LD50 > 2000 mg/kg. [23]This is generally considered a favorable outcome for an early-stage drug candidate.

Data Presentation: Acute Oral Toxicity Observations
ParameterObservation (Hypothetical)
Dose Level 2000 mg/kg
Mortality 0/3 animals
Clinical Signs Mild, transient lethargy observed 1-4 hours post-dosing. Full recovery within 24 hours. No other significant signs of toxicity.
Body Weight Change Normal weight gain over the 14-day period, comparable to historical control data.
Gross Necropsy No treatment-related abnormalities observed in any animal.
GHS Classification Likely Category 5 or Unclassified (LD50 > 2000 mg/kg).

Synthesis and Conclusion

The preliminary toxicity screening of N-(Benzo[d]oxazol-2-ylmethyl)ethanamine requires a multi-faceted, logical progression of assays. The data gathered from the in silico, in vitro cytotoxicity, in vitro genotoxicity, and in vivo acute oral toxicity studies must be synthesized to form a coherent initial risk assessment.

A favorable profile would consist of low predicted toxicity, an in vitro IC50 value significantly higher than the anticipated therapeutic concentration, negative results in both the Ames and micronucleus assays, and an acute oral LD50 greater than 2000 mg/kg. Such a profile would provide a strong rationale for advancing the compound to more comprehensive preclinical toxicological investigations. Conversely, a positive finding in a genotoxicity assay or significant toxicity at low doses would be a major red flag, potentially warranting termination of the compound's development or significant medicinal chemistry efforts to mitigate the liability. This structured approach ensures that development decisions are based on a solid foundation of safety data.

References

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Sources

Methodological & Application

Application Note and Synthesis Protocol for N-(Benzo[d]oxazol-2-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of N-(Benzo[d]oxazol-2-ylmethyl)ethanamine, a benzoxazole derivative of interest in medicinal chemistry. The protocol is designed to be self-validating, with explanations for key experimental choices and references to authoritative sources.

Introduction

Benzoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[1] These activities include antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1] N-(Benzo[d]oxazol-2-ylmethyl)ethanamine is a specific derivative that holds potential as a building block in the synthesis of more complex biologically active molecules. This guide details a reliable two-step synthesis for this compound, starting from readily available starting materials.

The synthesis proceeds via two key stages:

  • Formation of 2-(chloromethyl)benzo[d]oxazole: This intermediate is synthesized through the condensation of o-aminophenol with ethyl chloroacetimidate hydrochloride.

  • Nucleophilic substitution: The resulting 2-(chloromethyl)benzo[d]oxazole is then reacted with ethylamine to yield the final product, N-(Benzo[d]oxazol-2-ylmethyl)ethanamine.

This protocol provides detailed instructions, safety precautions, and characterization methods to ensure a successful and reproducible synthesis.

Synthesis Workflow

The overall synthetic pathway is illustrated below:

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-(chloromethyl)benzo[d]oxazole cluster_step2 Step 2: Synthesis of N-(Benzo[d]oxazol-2-ylmethyl)ethanamine A o-Aminophenol C 2-(Chloromethyl)benzo[d]oxazole A->C Ethanol, Reflux B Ethyl chloroacetimidate hydrochloride B->C D 2-(Chloromethyl)benzo[d]oxazole F N-(Benzo[d]oxazol-2-ylmethyl)ethanamine D->F Suitable Solvent, Base E Ethylamine E->F

Caption: Overall two-step synthesis workflow.

Part 1: Synthesis of 2-(Chloromethyl)benzo[d]oxazole

This procedure is adapted from a known method for the preparation of 2-(chloromethyl)benzoxazole.[2]

Materials and Reagents:

ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)
o-Aminophenol109.134.00 g36.6
Ethyl chloroacetimidate hydrochloride158.028.68 g54.98
Ethanol, anhydrous46.0755 mL-
Dichloromethane (DCM)84.93As needed-
Magnesium sulfate (MgSO₄), anhydrous120.37As needed-

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add o-aminophenol (4.00 g, 36.6 mmol) and ethyl chloroacetimidate hydrochloride (8.68 g, 54.98 mmol).

  • Solvent Addition: Add 55 mL of anhydrous ethanol to the flask.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Filtration: After 18 hours, remove the heating mantle and allow the reaction mixture to cool to room temperature. A precipitate may form. Filter the mixture through a Büchner funnel to remove any solid byproducts.

  • Concentration: Transfer the filtrate to a round-bottom flask and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol.

  • Work-up: Dilute the resulting residue with dichloromethane (DCM). A further precipitate may form, which should be removed by filtration.

  • Drying and Final Concentration: Dry the DCM filtrate over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate in vacuo to afford the crude product.

  • Product: The product, 2-(chloromethyl)benzo[d]oxazole, is obtained as a brown oil (expected yield: ~3.99 g, 65%).[2] This intermediate is often used directly in the next step without further purification.

Part 2: Synthesis of N-(Benzo[d]oxazol-2-ylmethyl)ethanamine

This step involves the nucleophilic substitution of the chloride in 2-(chloromethyl)benzo[d]oxazole with ethylamine.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (Example)Moles (mmol)
2-(Chloromethyl)benzo[d]oxazole167.593.99 g23.8
Ethylamine (70% solution in water)45.0815.4 mL238
Dichloromethane (DCM) or Ethanol-50 mL-
Sodium bicarbonate (NaHCO₃), saturated solution84.01As needed-
Brine-As needed-
Sodium sulfate (Na₂SO₄), anhydrous142.04As needed-

Equipment:

  • Round-bottom flask (100 mL)

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the crude 2-(chloromethyl)benzo[d]oxazole (3.99 g, 23.8 mmol) in 50 mL of a suitable solvent like dichloromethane or ethanol.

  • Amine Addition: Cool the solution in an ice bath. Slowly add a significant excess of ethylamine solution (e.g., 10 equivalents, 15.4 mL of a 70% aqueous solution, ~238 mmol) to the stirred solution. The excess ethylamine acts as both the nucleophile and the base to neutralize the HCl formed during the reaction.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching and Extraction: After the reaction is complete, pour the mixture into a separatory funnel containing water. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution and then with brine. This removes any remaining acidic byproducts and excess amine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude N-(Benzo[d]oxazol-2-ylmethyl)ethanamine can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Characterization

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure by identifying the chemical shifts and coupling constants of the protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Safety and Handling

  • o-Aminophenol: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Ethyl chloroacetimidate hydrochloride: Corrosive and an irritant. Handle in a fume hood with appropriate PPE.

  • 2-(Chloromethyl)benzo[d]oxazole: Likely to be a lachrymator and irritant. Handle with care in a well-ventilated fume hood.

  • Ethylamine: Flammable, corrosive, and has a strong odor. Work in a well-ventilated fume hood and wear appropriate PPE.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. Use only in a fume hood.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction.Extend the reflux time and monitor by TLC. Ensure reagents are of good quality and anhydrous conditions are maintained.
Loss of product during work-up.Be careful during extractions and transfers.
Incomplete reaction in Step 2 Insufficient ethylamine or reaction time.Increase the excess of ethylamine and/or extend the reaction time. Gentle heating may be applied if necessary.
Purification difficulties Presence of closely related impurities.Optimize the column chromatography conditions (e.g., try different solvent systems).

Conclusion

This application note provides a detailed and logical protocol for the synthesis of N-(Benzo[d]oxazol-2-ylmethyl)ethanamine. By following these steps and adhering to good laboratory practices, researchers can reliably synthesize this valuable benzoxazole derivative for further investigation in drug discovery and development programs. The synthesis relies on established chemical transformations, ensuring a high probability of success for researchers with a foundational knowledge of organic synthesis techniques.

References

  • Shaikh, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 84. Available at: [Link]

  • PrepChem. (n.d.). Step 1) Preparation of 2-(Chloromethyl)benzoxazole. Retrieved from [Link]

Sources

Application Note: Robust HPLC-UV Method Development and Validation for N-(Benzo[d]oxazol-2-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: April 2026

Application Overview

N-(Benzo[d]oxazol-2-ylmethyl)ethanamine is a highly functionalized organic molecule comprising a lipophilic benzoxazole core and a polar secondary aliphatic amine. This structural dichotomy presents unique chromatographic challenges, particularly concerning peak symmetry and retention stability. This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) method designed for the precise quantification of this compound, adhering strictly to the latest regulatory validation frameworks.

Analyte Profiling & Mechanistic Causality

As a Senior Application Scientist, method development must begin with a fundamental understanding of the analyte's physicochemical properties to establish causality behind every chromatographic parameter.

  • The Silanol Problem: Silica-based reversed-phase stationary phases contain residual silanol groups (-Si-OH). At mid-range pH, these silanols deprotonate (-Si-O⁻). The secondary ethanamine group of our analyte is highly basic (pKa ~9.5) and exists as a protonated cation (-NH₂⁺-) under these conditions. The resulting electrostatic attraction (ion-exchange) competes with hydrophobic retention, causing severe peak tailing, broad peak widths, and poor resolution, a common challenge in [1].

  • The Acidic Modifier Solution: To neutralize the stationary phase, the mobile phase pH must be driven below the pKa of the silanols (typically 3.5–4.5). We utilize 0.1% Trifluoroacetic acid (TFA) to achieve a mobile phase pH of ~2.0. TFA serves a dual mechanistic purpose: it fully protonates the amine (ensuring a uniform charge state) and acts as a volatile ion-pairing agent. The hydrophobic trifluoroacetate anion pairs with the protonated amine, increasing its apparent lipophilicity and driving it into the C18 stationary phase for sharp, symmetrical peaks.

  • Detector Selection: The benzoxazole ring exhibits strong π-π* transitions. UV detection at 254 nm provides an optimal balance of sensitivity and baseline stability, avoiding the high background noise typical of lower wavelengths, as demonstrated in validated assays for [2].

Workflow A Analyte Profiling Basic Amine B Phase Selection End-capped C18 A->B Drives C Mobile Phase 0.1% TFA (pH ~2.0) B->C Dictates D Detection UV at 254 nm C->D Enables

Fig 1. Logical progression of HPLC method development for basic amines.

Self-Validating Experimental Protocol

Trustworthiness in analytical chemistry relies on protocols that actively monitor their own performance. This step-by-step workflow is designed as a closed-loop, self-validating system incorporating mandatory System Suitability Testing (SST) and bracketing standards.

Step 1: Mobile Phase & Diluent Preparation
  • Mobile Phase A: Add 1.0 mL of LC-MS grade TFA to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B: Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile. Mix and degas.

  • Diluent: Prepare a mixture of Water and Acetonitrile (80:20, v/v) to match the initial gradient conditions, preventing solvent-shock peak distortion.

Step 2: Standard Preparation
  • Accurately weigh 10.0 mg of N-(Benzo[d]oxazol-2-ylmethyl)ethanamine reference standard into a 100 mL volumetric flask.

  • Add 70 mL of Diluent and sonicate until fully dissolved.

  • Make up to volume with Diluent to yield a 100 µg/mL stock solution.

Step 3: Execution Sequence (The Self-Validating Loop)

To ensure continuous data integrity, the autosampler sequence must follow a strict logical order:

SelfValidation S1 1. Blank Injection (Check Carryover) S2 2. SST (n=6) (Verify Tailing < 1.5) S1->S2 S3 3. Sample Batch (n=10 max) S2->S3 S4 4. Bracketing Std (Drift < 2.0%) S3->S4 S5 Data Integrity Confirmed S4->S5

Fig 2. Self-validating injection sequence ensuring continuous chromatographic integrity.

Quantitative Method Parameters

Table 1: Chromatographic Conditions & Causality

ParameterSpecificationCausality / Rationale
Column End-capped C18 (150 x 4.6 mm, 3.5 µm)End-capping provides steric shielding of residual silanols, critical for basic amines.
Mobile Phase A 0.1% TFA in WaterLowers pH to ~2.0, neutralizing silanols and acting as an ion-pairing agent.
Mobile Phase B 0.1% TFA in AcetonitrileFacilitates the elution of the hydrophobic benzoxazole core.
Flow Rate 1.0 mL/minProvides optimal linear velocity for a 4.6 mm internal diameter column.
Column Temp 40 °CReduces mobile phase viscosity, improving mass transfer and lowering backpressure.
Detection UV @ 254 nmTargets the strong π-π* transition of the aromatic ring for high signal-to-noise.
Injection Vol 10 µLBalances detection sensitivity with column loading capacity to prevent peak broadening.

Table 2: Gradient Elution Program

Time (min)% Phase A% Phase BElution Profile
0.09010Initial hold (Aqueous retention)
10.01090Linear gradient (Elution phase)
12.01090High-organic wash (Clears strongly retained impurities)
12.19010Re-equilibration
18.09010End of run

Table 3: System Suitability Criteria (Self-Validation Checkpoints)

ParameterAcceptance CriteriaImplication of Failure
Tailing Factor (Tf) ≤ 1.5Indicates secondary silanol interactions, column voiding, or frit blockage.
Theoretical Plates (N) ≥ 2000Signifies a loss of column efficiency or poor packing bed integrity.
%RSD of Area (n=6) ≤ 2.0%Highlights autosampler precision issues, leaks, or integration inconsistencies.
Resolution (Rs) ≥ 2.0Inadequate selectivity; high risk of co-elution with closely related impurities.

ICH Q2(R2) Validation Framework

To ensure regulatory compliance, the developed method must be validated according to the[3]. The validation strategy is summarized below:

Table 4: ICH Q2(R2) Validation Summary

Validation CharacteristicMethodologyAcceptance Criteria
Specificity Inject blank, standard, and forced degradation samples (acid, base, peroxide, heat).No interfering peaks at the retention time of the target analyte. Peak purity angle < purity threshold.
Linearity & Range 5 concentration levels ranging from 50% to 150% of the nominal target concentration[4].Correlation coefficient (R²) ≥ 0.999. Y-intercept bias ≤ 2.0% of the 100% response.
Accuracy Triplicate preparations of spiked samples at 80%, 100%, and 120% concentration levels.Mean recovery across all levels must fall strictly between 98.0% and 102.0%.
Precision 6 replicate preparations of the sample at 100% concentration (Repeatability & Intermediate Precision)[5].%RSD of assay results ≤ 2.0% for both intra-day and inter-day assessments.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." European Medicines Agency / ICH Official Guidelines, 2024. URL:[Link]

  • Gerpe, A., et al. "Development of a HPLC method for the determination of antichagasic phenylethenylbenzofuroxans and its major synthetic secondary products in the chemical production processes." Journal of Pharmaceutical and Biomedical Analysis, 2008. URL:[Link]

  • Jiang, X., et al. "Development of an HPLC method for the determination of amines in a leukemia mouse model." Analytical Methods, Royal Society of Chemistry, 2023. URL:[Link]

Sources

Comprehensive Application Note: 1H and 13C NMR Spectroscopy Protocols for N-(Benzo[d]oxazol-2-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Elucidation Strategy

N-(Benzo[d]oxazol-2-ylmethyl)ethanamine (C₁₀H₁₂N₂O) is a highly privileged building block in modern drug development. The benzoxazole core frequently serves as a metabolically stable bioisostere for indole or benzimidazole rings, while the ethylamine appendage mimics the endogenous monoamine pharmacophore found in neurotransmitters[1].

Validating the structural integrity of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires distinguishing three distinct micro-environments:

  • The electron-deficient bicyclic benzoxazole core .

  • The highly deshielded methylene bridge (C2-CH₂-N).

  • The aliphatic ethylamine chain .

This guide provides a self-validating experimental workflow, causal explanations for spectral assignments, and standardized data tables to ensure absolute technical accuracy during structural verification.

Experimental Workflows & Self-Validating Protocols

To establish a self-validating system, the experimental design must account for the unique relaxation properties of the benzoxazole heterocycle and the exchangeable nature of the secondary amine.

Protocol A: Sample Preparation and D₂O Exchange
  • Step 1: Weigh 15–20 mg of N-(Benzo[d]oxazol-2-ylmethyl)ethanamine into a clean glass vial.

  • Step 2: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Causality: CDCl₃ is selected because it perfectly solubilizes both the lipophilic benzoxazole core and the free base amine without causing rapid, spontaneous deuterium exchange of the -NH- proton.

  • Step 3: Transfer the homogenous solution to a standard 5 mm NMR tube.

  • Step 4 (Self-Validation): After the initial ¹H NMR acquisition, add 1–2 drops of deuterium oxide (D₂O) directly into the NMR tube. Cap and shake vigorously for 30 seconds. Re-acquire the ¹H spectrum. The disappearance of the broad singlet at ~1.80 ppm definitively confirms the assignment of the secondary amine (-NH-) proton.

Protocol B: Instrument Acquisition Parameters
  • Step 1: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer to the deuterium signal of CDCl₃ (7.26 ppm).

  • Step 2: Shim the magnetic field (Z1-Z4) until the CDCl₃ solvent peak FWHH (Full Width at Half Height) is < 1.0 Hz.

  • Step 3 (¹H Acquisition): Set the spectral width to 12 ppm. Acquire 16 transients with a relaxation delay (d1) of 1.5 seconds.

  • Step 4 (¹³C Acquisition): Set the spectral width to 250 ppm. Acquire 1024 transients with a d1 of 2.0 seconds. Causality: The extended d1 of 2.0 seconds is critical. The quaternary carbons of the benzoxazole ring (C2, C3a, C7a) lack attached protons and relax very slowly. The extended delay ensures these nuclei are fully magnetized between pulses, preventing severe signal attenuation[2].

NMR_Workflow Sample 1. Sample Preparation (15-20 mg in 0.6 mL CDCl3) Acquisition 2. NMR Acquisition (1H at 400MHz, 13C at 100MHz) Sample->Acquisition Processing 3. Data Processing (FT, Phase & Baseline Correction) Acquisition->Processing Analysis 4. Spectral Analysis (Peak Picking & Integration) Processing->Analysis Validation 5. Structural Validation (Confirming Benzoxazole Core) Analysis->Validation

Figure 1: Standardized NMR workflow for structural validation of benzoxazole derivatives.

Quantitative Data Presentation & Mechanistic Insights

The chemical shifts of N-(Benzo[d]oxazol-2-ylmethyl)ethanamine are heavily influenced by the strong electron-withdrawing nature of the benzoxazole ring. The combined electronegativity of the oxygen and nitrogen atoms in the bicyclic system drastically deshields the adjacent aliphatic protons and carbons.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationCausality / Mechanistic Insight
H-4 (Ar) 7.68Doublet (d)7.81HDeshielded by the adjacent N atom in the heterocyclic ring.
H-7 (Ar) 7.50Doublet (d)8.01HDeshielded by the adjacent O atom in the heterocyclic ring.
H-5, H-6 (Ar) 7.30 – 7.35Multiplet (m)-2HStandard aromatic protons on the benzene ring.
C2-CH₂-N 4.15Singlet (s)-2HStrongly deshielded by the electron-withdrawing benzoxazole C2 position.
N-CH₂-CH₃ 2.75Quartet (q)7.12HSplit into a quartet by the adjacent terminal methyl group.
-NH- 1.80Broad Singlet (br s)-1HExchangeable proton; broadened by the quadrupolar relaxation of ¹⁴N.
N-CH₂-CH₃ 1.15Triplet (t)7.13HSplit into a triplet by the adjacent methylene group.
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)Carbon TypeCausality / Mechanistic Insight
C2 164.5Quaternary (C=N)Highly deshielded due to dual bonding to highly electronegative O and N[2].
C7a 151.0Quaternary (O-C-Ar)Deshielded by direct attachment to the ring oxygen.
C3a 141.2Quaternary (N-C-Ar)Deshielded by direct attachment to the ring nitrogen.
C6 125.0CH (Ar)Aromatic carbon.
C5 124.2CH (Ar)Aromatic carbon.
C4 119.8CH (Ar)Aromatic carbon.
C7 110.5CH (Ar)Shielded relative to other aromatic carbons due to resonance from O.
C2-CH₂-N 46.5CH₂ (Aliphatic)Shifted downfield by the adjacent benzoxazole C2 and amine nitrogen[1].
N-CH₂-CH₃ 43.8CH₂ (Aliphatic)Standard aliphatic amine shift.
N-CH₂-CH₃ 15.2CH₃ (Aliphatic)Terminal methyl group.

Cyclization Validation Logic

A critical application of ¹³C NMR in the synthesis of benzoxazole derivatives is confirming successful cyclodehydration. If the precursor (an open-chain amide intermediate) fails to cyclize, the C2 carbon will present as a standard carbonyl (C=O) peak at >170.0 ppm. Successful formation of the benzoxazole ring is definitively proven by the upfield shift of this carbon to ~164.5 ppm, representing the imine-like (C=N) environment[2].

Validation_Logic C13_NMR 13C NMR Spectrum (C2 Carbon Analysis) Decision Chemical Shift Observation C13_NMR->Decision Cyclized δ ~ 164.5 ppm (Imine-like C=N) Benzoxazole Core Confirmed Decision->Cyclized Validated Uncyclized δ > 170.0 ppm (Carbonyl C=O) Open-chain Amide Decision->Uncyclized Incomplete

Figure 2: Logical decision tree for validating benzoxazole cyclization via 13C NMR.

References

  • Title: Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement Source: ACS Omega / National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives Source: Molecules / National Institutes of Health (NIH) URL: [Link]

Sources

Application Notes & Protocols for In Vivo Dosing and Formulation of N-(Benzo[d]oxazol-2-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and in vivo dosing of the novel benzoxazole derivative, N-(Benzo[d]oxazol-2-ylmethyl)ethanamine. Recognizing that specific preclinical data for this compound is not publicly available, this guide establishes a foundational framework based on the known physicochemical properties of benzoxazole derivatives and industry-standard best practices for advancing new chemical entities (NCEs) through early-stage animal studies. The protocols herein detail a systematic approach, from initial physicochemical characterization and formulation development to the design and execution of dose-range finding, pharmacokinetic, and efficacy studies.

Introduction: The Benzoxazole Scaffold and Preclinical Challenges

N-(Benzo[d]oxazol-2-ylmethyl)ethanamine belongs to the benzoxazole class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1] However, like many heterocyclic aromatic compounds, benzoxazoles often present a significant challenge for in vivo studies due to their characteristic low aqueous solubility, which stems from their rigid and hydrophobic core structure.[2]

Poor solubility can lead to low and erratic oral bioavailability, hindering the accurate assessment of a compound's therapeutic potential.[2] Therefore, the primary objective of this guide is to provide a logical, step-by-step process to develop a robust and reproducible dosing formulation and to establish a safe and effective dosing regimen for N-(Benzo[d]oxazol-2-ylmethyl)ethanamine in rodent models. This process is critical for generating high-quality, interpretable data in preclinical safety and efficacy evaluations.[3]

The workflow for developing an in vivo dosing protocol for a novel compound is a multi-stage process that begins with understanding the molecule's fundamental properties and progresses through systematic safety and exposure studies.

G cluster_0 Phase 1: Characterization & Formulation cluster_1 Phase 2: In Vivo Safety & Pharmacokinetics cluster_2 Phase 3: Efficacy Testing A Physicochemical Characterization (pKa, LogP, Solubility) B Vehicle & Excipient Screening A->B C Formulation Development (Solution, Suspension, etc.) B->C D Formulation QC (Stability, Homogeneity) C->D E Dose Range-Finding (DRF) & Maximum Tolerated Dose (MTD) Study D->E Proceed with stable formulation F Pharmacokinetic (PK) Study E->F G Data Analysis (Cmax, Tmax, AUC, Half-life) F->G H Efficacy/Pharmacodynamic (PD) Study Design G->H Inform dose selection & schedule I Execution of Efficacy Study in Disease Model H->I

Caption: High-level workflow for preclinical in vivo protocol development.

Pre-formulation Assessment: Characterizing the NCE

Before any formulation work can begin, a thorough physicochemical characterization of N-(Benzo[d]oxazol-2-ylmethyl)ethanamine is essential.[4] This data provides the scientific basis for all subsequent formulation decisions.

Key Parameters:

  • Aqueous Solubility: Determine solubility at various pH levels (e.g., pH 2.0, 6.5, 7.4) to understand its pH-dependent solubility profile. This is crucial as the amine group in the molecule suggests it may be more soluble at a lower pH.[2]

  • pKa: The ionization constant will predict how the compound's charge and solubility change with pH. This is critical for oral absorption and for deciding if pH modification is a viable formulation strategy.

  • LogP/LogD: The partition coefficient indicates the lipophilicity of the compound. A high LogP suggests good membrane permeability but poor aqueous solubility, requiring specialized lipid-based or surfactant-containing vehicles.[5]

  • Solid-State Properties: Techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) can determine the compound's melting point and crystallinity, which influences its dissolution rate.[6]

Formulation Development: From Bench to Dosing

The goal of formulation development is to create a safe, stable, and homogenous vehicle that can deliver the required dose concentration accurately.[7] Given the anticipated poor solubility of benzoxazole derivatives, a tiered approach to formulation is recommended.

Vehicle Selection

The choice of vehicle is paramount and depends on the route of administration and the compound's solubility.[8] A vehicle control group is a mandatory component of any subsequent in vivo study to ensure that any observed effects are due to the compound, not the vehicle itself.[8][9]

Vehicle Type Components Best For Potential Issues
Aqueous Solution Saline, PBSHighly soluble compoundsUnlikely to be suitable for this compound at high concentrations.
Aqueous Suspension 0.5-1% (w/v) Carboxymethylcellulose (CMC) or Methylcellulose (MC) in waterPoorly soluble, non-ionizable compounds for oral dosing.Requires careful homogenization; particle size can affect absorption.[8]
Co-Solvent System PEG-400, Propylene Glycol (PG), Ethanol, DMSOCompounds with moderate solubility that can be enhanced.Potential for vehicle toxicity, especially with high DMSO concentrations.[9][10]
Lipid/Surfactant System Corn oil, Sesame oil, with or without surfactants like Tween 80 or Cremophor ELHighly lipophilic compounds (High LogP).Can affect compound metabolism and absorption; potential for hypersensitivity reactions with some surfactants.[8]
Cyclodextrin Complex Hydroxypropyl-β-cyclodextrin (HP-β-CD)Encapsulating hydrophobic molecules to increase aqueous solubility.Can be expensive; requires specific protocol for complexation.[2]
Protocol: Formulation Preparation (Example: Suspension for Oral Gavage)

This protocol describes the preparation of a 10 mg/mL suspension in 0.5% CMC, a common starting point for oral dosing of poorly soluble compounds.

Materials:

  • N-(Benzo[d]oxazol-2-ylmethyl)ethanamine powder

  • Sodium Carboxymethylcellulose (low viscosity)

  • Sterile water for injection or purified water

  • Mortar and pestle

  • Magnetic stirrer and stir bar

  • Volumetric flasks and graduated cylinders

  • Analytical balance

Procedure:

  • Prepare the Vehicle: Weigh the appropriate amount of CMC to make a 0.5% (w/v) solution (e.g., 50 mg of CMC for 10 mL of vehicle). Slowly add the CMC powder to ~80% of the final volume of water while stirring vigorously to prevent clumping. Continue stirring until the CMC is fully dissolved. This may take 30-60 minutes. Bring the solution to the final volume with water.

  • Weigh the Compound: Accurately weigh the required amount of N-(Benzo[d]oxazol-2-ylmethyl)ethanamine based on the final desired concentration and volume (e.g., 100 mg for a 10 mL formulation at 10 mg/mL).

  • Create a Paste: Place the weighed compound into a mortar. Add a small amount of the 0.5% CMC vehicle (~0.5 mL) and triturate with the pestle to create a smooth, uniform paste. This step is critical to wet the particles and prevent aggregation.

  • Homogenize the Suspension: Gradually add the remaining vehicle to the mortar while continuously stirring and scraping the sides.

  • Final Mixing: Transfer the suspension to a suitable container (e.g., a glass vial) with a magnetic stir bar. Place it on a magnetic stirrer and mix for at least 30 minutes before dosing to ensure homogeneity.

  • Quality Control: The final formulation should be visually inspected for uniformity. For Good Laboratory Practice (GLP) studies, stability and concentration verification must be performed.[11][12] The suspension should be continuously stirred during the dosing procedure to prevent settling.

Caption: Workflow for preparing a drug suspension for oral dosing.

In Vivo Dosing Protocols

All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC). Adherence to ethical guidelines is mandatory.[13]

Dose Range-Finding (DRF) and Maximum Tolerated Dose (MTD) Study

The first in vivo study for any NCE is to determine its safety and tolerability. The MTD is the highest dose that can be administered without causing unacceptable toxicity or more than a 10-20% loss in body weight.[13][14]

Protocol: Single-Dose MTD Study in Mice

  • Animal Model: Use a standard strain of mice (e.g., C57BL/6 or CD-1), typically 8-10 weeks old.

  • Group Allocation: Assign 3-5 mice per group. Include a vehicle-only control group.

  • Dose Escalation: Administer single, escalating doses of the compound via the intended route of administration (e.g., oral gavage). A typical dose escalation might be 10, 30, 100, 300, and 1000 mg/kg.

  • Observation: Monitor animals closely for clinical signs of toxicity (e.g., changes in posture, activity, breathing, signs of pain) immediately after dosing and at regular intervals for at least 7-14 days.[14]

  • Data Collection: Record body weights daily. At the end of the study, perform necropsy and, if necessary, histopathological analysis of major organs.

  • MTD Determination: The MTD is identified as the highest dose that does not cause mortality, significant clinical signs of toxicity, or substantial body weight loss.[14]

Pharmacokinetic (PK) Study

A PK study is essential to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This data informs the selection of an appropriate dosing schedule (e.g., once or twice daily) for efficacy studies.[14][15]

Protocol: Single-Dose PK Study in Mice

  • Animal Model: Use the same strain as in the MTD study.

  • Dosing: Administer a single dose of the compound (typically a well-tolerated dose below the MTD) via the intended route (e.g., oral) and also an intravenous (IV) route if possible to determine absolute bioavailability.

  • Sample Collection: Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.[14]

  • Bioanalysis: Analyze the concentration of the compound in plasma using a validated analytical method, such as LC-MS/MS.

  • Parameter Calculation: Calculate key PK parameters including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).

Administration Protocols

The following tables summarize key parameters for common administration routes in adult mice and rats.[16]

Table 1: Recommended Administration Volumes and Needle Sizes for Mice

Route of AdministrationMaximum Volume (Adult Mouse)Recommended Needle Size (Gauge)
Intravenous (IV) < 0.2 mL27-30
Intraperitoneal (IP) < 2.0 mL25-27
Subcutaneous (SC) < 2.0 mL25-27
Oral (PO) - Gavage < 10 mL/kg20-22 (with ball tip)

Table 2: Recommended Administration Volumes and Needle Sizes for Rats

Route of AdministrationMaximum Volume (Adult Rat)Recommended Needle Size (Gauge)
Intravenous (IV) < 1.0 mL23-25
Intraperitoneal (IP) < 5.0 mL21-23
Subcutaneous (SC) < 5.0 mL21-23
Oral (PO) - Gavage < 10 mL/kg16-18 (with ball tip)

Protocol: Oral Gavage (PO) in a Mouse [16]

  • Animal Restraint: Gently but firmly restrain the mouse to prevent movement. Ensure the head, neck, and body are in a straight line to facilitate passage of the gavage needle.

  • Gavage Needle Insertion: Use a proper-sized, ball-tipped gavage needle. Gently insert the needle into the mouth, passing it over the tongue and down the esophagus into the stomach. Do not force the needle; if resistance is met, withdraw and re-insert.

  • Substance Administration: Once the needle is correctly positioned, slowly administer the calculated volume of the test substance.

  • Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate improper administration.

Conclusion and Best Practices

The successful in vivo evaluation of N-(Benzo[d]oxazol-2-ylmethyl)ethanamine hinges on a methodical and scientifically-grounded approach to formulation and dosing. The protocols outlined in this guide provide a standard framework to navigate the challenges typically associated with poorly soluble benzoxazole derivatives. Researchers must remember that these are generalized guidelines; the specific physicochemical properties of the compound will ultimately dictate the optimal strategy.[14] Meticulous record-keeping, adherence to animal welfare regulations, and the inclusion of appropriate controls are essential for generating reliable and translatable preclinical data.

References

  • Gomes, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 110-118. Available from: [Link]

  • Gomes, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. Available from: [Link]

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  • Hagedorn, M., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(3), 623. Available from: [Link]

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  • Altasciences. PLANNING YOUR PRECLINICAL ASSESSMENT. Available from: [Link]

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available from: [Link]

  • Gad, S. C., et al. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species. International Journal of Toxicology, 25(6), 499-521. Available from: [Link]

  • Musther, H. (2021). A Review of the Main Considerations for Formulation Development in Preclinical Toxicology Studies. Journal of Pharmaceutical and Biopharmaceutical Research, 3(2), 1-10. Available from: [Link]

  • Pharmaceutical Technology. Preclinical Dose-Formulation Stability. (2017). Available from: [Link]

  • Zhang, Y., et al. (2022). Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. Molecules, 27(15), 4976. Available from: [Link]

  • Crystal Pharmatech. White Paper Preclinical Formulation Development. (2017). Available from: [Link]

  • Theiner, T., et al. (2024). Novel protocol for multiple-dose oral administration of the L-type Ca2+ channel blocker isradipine in mice. Channels, 18(1), 2336306. Available from: [Link]

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  • Mahidol University. (2023). Discovery of N-methylbenzo[d]oxazol-2-amine as new anthelmintic agent through scalable protocol for the synthesis of N-alkylbenzo[d]oxazol-2-amine and N-alkylbenzo[d]thiazol-2-amine derivatives. Available from: [Link]

  • ResearchGate. Physicochemical Properties of newly synthesized benzo[d]thiazol-2-amine compounds. Available from: [Link]

  • Al-Ostath, A., et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. ResearchGate. Available from: [Link]

  • Kumar, A., et al. (2017). Synthesis, characterization, biological evaluation and molecular docking studies of 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides. Chemistry Central Journal, 11(1), 89. Available from: [Link]

  • Al-Majid, A. M., et al. (2023). (1H-Benzodiazol-2-ylmethyl)diethylamine. IUCrData, 8(2), x230114. Available from: [Link]

  • Kaewpiboon, C., et al. (2022). Discovery of N-methylbenzo[d]oxazol-2-amine as new anthelmintic agent through scalable protocol for the synthesis of N-alkylbenzo[d]oxazol-2-amine and N-alkylbenzo[d]thiazol-2-amine derivatives. Bioorganic Chemistry, 131, 106287. Available from: [Link]

  • Al-Dies, A. M., et al. (2024). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(Benzo[d]oxazol-2-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the synthesis of N-(Benzo[d]oxazol-2-ylmethyl)ethanamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will delve into troubleshooting common issues, optimizing reaction conditions, and understanding the underlying chemical principles to improve your reaction yield and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues that you may encounter during the synthesis. The primary routes for synthesizing the target compound are typically either through nucleophilic substitution of a 2-(halomethyl)benzoxazole with ethylamine or the reductive amination of benzoxazole-2-carbaldehyde. Our troubleshooting guide will cover challenges related to both pathways.

FAQ 1: My reaction yield is consistently low. What are the most likely causes in a nucleophilic substitution approach?

Low yields in the nucleophilic substitution pathway, where 2-(chloromethyl)benzo[d]oxazole reacts with ethylamine, are often traced back to several key factors.

Answer:

Several factors can contribute to low yields in this SN2 reaction. Let's break down the most common culprits and their solutions:

  • Poor Nucleophilicity of Ethylamine: While ethylamine is a reasonably good nucleophile, its effectiveness can be hampered by the reaction conditions. Ensure that the ethylamine is not protonated by any acidic species in the reaction mixture, as this will render it non-nucleophilic. The use of a non-protic solvent is generally recommended.

  • Side Reactions: The primary competing reaction is the formation of a bis-alkylated product, where the desired N-(Benzo[d]oxazol-2-ylmethyl)ethanamine reacts with another molecule of 2-(chloromethyl)benzo[d]oxazole. This is more prevalent if the concentration of the electrophile is too high or if the product is not effectively removed from the reaction vicinity.

  • Instability of the Starting Material: 2-(Chloromethyl)benzo[d]oxazole can be unstable and may degrade over time, especially if exposed to moisture or high temperatures. It is advisable to use it as fresh as possible or to store it under anhydrous and inert conditions.

  • Inappropriate Solvent Choice: The choice of solvent is critical. Aprotic polar solvents like acetonitrile or DMF are generally preferred as they can solvate the cation without interfering with the nucleophile.

Troubleshooting Workflow: Low Yield in Nucleophilic Substitution

start Low Yield Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temp, Time) start->check_conditions analyze_byproducts Analyze Crude Product (TLC, LC-MS) start->analyze_byproducts sub_reagents Use fresh 2-(chloromethyl)benzoxazole. Use excess ethylamine (2-3 eq). check_reagents->sub_reagents sub_conditions Switch to dry ACN or DMF. Run at RT or slightly elevated temp (40-50°C). Monitor by TLC. check_conditions->sub_conditions sub_byproducts Bis-alkylation or starting material? Adjust stoichiometry. analyze_byproducts->sub_byproducts optimize Optimized Yield sub_reagents->optimize sub_conditions->optimize sub_byproducts->optimize

Caption: Troubleshooting flowchart for low yield in nucleophilic substitution.

FAQ 2: I am attempting a reductive amination route and my primary issue is the formation of a significant amount of the corresponding alcohol byproduct. How can I prevent this?

The formation of 2-(hydroxymethyl)benzo[d]oxazole is a common side reaction during the reductive amination of benzo[d]oxazole-2-carbaldehyde, especially when using certain reducing agents.

Answer:

This issue arises from the direct reduction of the starting aldehyde before it has a chance to form the imine with ethylamine. The choice and timing of the addition of the reducing agent are critical to minimizing this side reaction.

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) can sometimes be too reactive and reduce the aldehyde directly. A milder and more selective reducing agent, such as sodium triacetoxyborohydride (STAB), is often preferred for reductive aminations. STAB is less reactive towards aldehydes and ketones but is highly effective at reducing the iminium ion intermediate, thus favoring the desired reaction pathway.

  • Reaction Conditions: Ensure that the imine formation is allowed to proceed to a significant extent before the reducing agent is introduced. This can be achieved by pre-stirring the aldehyde and ethylamine for a period (e.g., 30-60 minutes) before adding the reducing agent.

  • pH Control: The pH of the reaction medium can influence the rate of both imine formation and aldehyde reduction. Maintaining a slightly acidic pH (around 5-6) can facilitate imine formation without promoting significant hydrolysis of the imine back to the aldehyde.

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentAdvantagesDisadvantages
Sodium Borohydride (NaBH₄)Inexpensive, readily available.Can readily reduce the starting aldehyde, leading to alcohol byproduct.
Sodium Cyanoborohydride (NaBH₃CN)More selective for imines over carbonyls.Highly toxic (potential for HCN gas release).
Sodium Triacetoxyborohydride (STAB)Highly selective for imines, mild, and does not require pH control.More expensive than NaBH₄.
FAQ 3: My final product is difficult to purify. What are the likely impurities and what purification strategies do you recommend?

Purification challenges often stem from the presence of unreacted starting materials or side products with similar polarities to the desired product.

Answer:

The most common impurities depend on your synthetic route:

  • From Nucleophilic Substitution:

    • Unreacted 2-(chloromethyl)benzo[d]oxazole.

    • Bis-alkylated product: N-(Benzo[d]oxazol-2-ylmethyl)-N-ethyl-2-(chloromethyl)benzo[d]oxazole.

  • From Reductive Amination:

    • Unreacted benzo[d]oxazole-2-carbaldehyde.

    • The alcohol byproduct: 2-(hydroxymethyl)benzo[d]oxazole.

Recommended Purification Strategy:

Column chromatography is the most effective method for purifying N-(Benzo[d]oxazol-2-ylmethyl)ethanamine.

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase: A gradient elution is often most effective. Start with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity by increasing the proportion of ethyl acetate. The desired product, being a secondary amine, will have moderate polarity. The unreacted starting materials and non-polar byproducts will elute first, followed by your product, and then any more polar impurities like the alcohol byproduct.

TLC Visualization: Use a UV lamp (254 nm) to visualize the spots, as the benzoxazole ring is UV-active. A potassium permanganate stain can also be used to visualize the amine product.

Optimized Experimental Protocol: Reductive Amination

This protocol outlines the synthesis of N-(Benzo[d]oxazol-2-ylmethyl)ethanamine via reductive amination, a route often favored for its selectivity and milder conditions.

Step-by-Step Methodology:

  • Imine Formation:

    • To a solution of benzo[d]oxazole-2-carbaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add ethylamine (1.2 eq).

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The reaction can be monitored by TLC to observe the consumption of the aldehyde.

  • Reduction:

    • To the reaction mixture containing the pre-formed imine, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15-20 minutes. The portion-wise addition helps to control any potential exotherm.

    • Allow the reaction to stir at room temperature for an additional 12-18 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure N-(Benzo[d]oxazol-2-ylmethyl)ethanamine.

Reductive Amination Workflow Diagram

start Start: Benzo[d]oxazole-2-carbaldehyde + Ethylamine in DCM imine_formation Stir at RT for 1-2h (Imine Formation) start->imine_formation add_stab Add STAB (1.5 eq) portion-wise imine_formation->add_stab reduction Stir at RT for 12-18h (Reduction) add_stab->reduction workup Aqueous Work-up (NaHCO₃, Brine) reduction->workup purification Column Chromatography (Silica, Hexane/EtOAc) workup->purification product Pure Product: N-(Benzo[d]oxazol-2-ylmethyl)ethanamine purification->product

Caption: Step-by-step workflow for the reductive amination synthesis.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

Technical Support Center: HPLC Method Optimization for N-(Benzo[d]oxazol-2-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Troubleshooting Portal. As a Senior Application Scientist, I have designed this technical guide to help researchers, analytical chemists, and drug development professionals overcome the specific chromatographic challenges associated with N-(Benzo[d]oxazol-2-ylmethyl)ethanamine. Rather than relying on trial-and-error, this guide establishes a self-validating framework based on the fundamental physicochemical properties of your analyte.

Molecule Profiling: Understanding the Analyte

Before adjusting pump parameters or swapping columns, we must understand the chemical causality behind the chromatographic behavior. N-(Benzo[d]oxazol-2-ylmethyl)ethanamine contains two distinct functional groups that dictate its behavior in reversed-phase HPLC (RP-HPLC):

  • Benzoxazole Core: A highly lipophilic, aromatic heterocycle. It is an extremely weak base (pKa ~1.17)[1], meaning it remains neutral under virtually all standard HPLC conditions.

  • Secondary Aliphatic Amine (Ethanamine group): This is the primary culprit for chromatographic issues. Secondary amines typically possess a pKa between 10.5 and 11.1[2]. Consequently, at any mobile phase pH below 9.0, this amine is fully protonated, carrying a strong positive charge (NH 2+​ ).

Troubleshooting FAQs

Q1: Why does my peak look like a "shark fin" (severe tailing) on a standard C18 column? A: Peak tailing occurs when there is more than one mechanism of analyte retention[3]. In RP-HPLC, the primary mechanism should be purely hydrophobic interaction. However, traditional silica-based columns contain residual, unbonded silanol groups (Si-OH) on their surface[4]. These silanols are acidic (pKa ~3.5–4.5). If your mobile phase pH is between 4.0 and 8.0, these silanols ionize into negatively charged silanoxide ions (SiO )[5]. Because N-(Benzo[d]oxazol-2-ylmethyl)ethanamine is positively charged in this pH range, it undergoes a secondary ion-exchange interaction with the SiO groups[3]. This electrostatic dragging effect causes the analyte molecules to elute unevenly, resulting in the classic asymmetric, tailing peak[5].

Q2: Should I optimize my mobile phase for a low pH or a high pH? A: Both strategies can achieve a Gaussian peak shape, but they work via opposite mechanisms.

  • Low pH Strategy (pH 2.0 - 3.0): By lowering the pH below the pKa of the silanols, you suppress their ionization, converting them back to neutral Si-OH[4]. While your secondary amine remains protonated, the stationary phase is neutralized, eliminating the electrostatic attraction[6].

  • High pH Strategy (pH > 10.5): By raising the pH above the pKa of your secondary amine, you suppress its protonation, converting it into a neutral free base[7]. This eliminates the ion-exchange interaction entirely and often increases retention time. Caution: This requires specialized hybrid silica columns (e.g., Ethylene Bridged Hybrid - BEH) designed to withstand alkaline dissolution[8].

Q3: What are the best buffers and additives to resolve this specific amine? A: If you are using MS-compatible methods, volatile buffers are mandatory[7].

  • Trifluoroacetic Acid (TFA): Adding 0.05% - 0.1% TFA serves a dual purpose. It lowers the pH to ~2.0 (neutralizing silanols) and acts as a weak ion-pairing reagent, forming a neutral hydrophobic complex with the protonated amine[7].

  • Ammonium Formate (pH 3.7): A 20 mM ammonium formate buffer adjusted with formic acid provides excellent MS-compatibility and buffering capacity[7].

  • Triethylamine (TEA): If you are constrained to a mid-pH method on an older Type A silica column, adding 10–20 mM TEA acts as a "sacrificial base." TEA is sterically small and highly basic; it aggressively competes with your analyte for the active silanol sites, effectively masking them[4][6].

Q4: How do I quantitatively measure if my mobile phase optimization is successful? A: Do not rely on visual inspection alone. Calculate the USP Tailing Factor ( T ). The formula is T=W0.05​/2f , where W0.05​ is the peak width at 5% of the peak height, and f is the distance from the peak front to the peak maximum at 5% height[5]. A perfectly symmetrical peak has a T of 1.0. Your optimization goal should be T≤1.5 [3].

Data Presentation: Mobile Phase Optimization Strategies

StrategyTarget pHRecommended Buffer / AdditiveColumn RequirementPrimary Mechanism of ActionExpected USP Tailing ( T )
Low pH (Acidic) 2.0 - 2.50.1% TFA or 0.1% Formic AcidStandard Type B Silica (C18)Suppresses silanol ionization (Si-OH)[4]1.0 - 1.2
Mid pH + Masking 6.0 - 7.020 mM Phosphate + 15 mM TEAStandard Type A/B SilicaTEA competitively blocks active silanols[6]1.2 - 1.4
High pH (Alkaline) 10.5 - 11.010 mM Ammonium HydroxideHybrid Silica (e.g., BEH)Neutralizes analyte into free base[7]1.0 - 1.1

Experimental Protocol: Low-pH MS-Compatible Workflow

This self-validating protocol utilizes a low-pH strategy with TFA to ensure sharp peak resolution for N-(Benzo[d]oxazol-2-ylmethyl)ethanamine while maintaining LC-MS compatibility.

Step 1: Preparation of Mobile Phase A (Aqueous)

  • Measure 1000 mL of LC-MS grade ultrapure water (18.2 M Ω ·cm) into a clean glass reservoir.

  • Add exactly 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to achieve a 0.1% (v/v) concentration.

  • Mix thoroughly and sonicate for 10 minutes to degas the solution. The resulting pH should be approximately 2.0.

Step 2: Preparation of Mobile Phase B (Organic)

  • Measure 1000 mL of LC-MS grade Acetonitrile.

  • Add exactly 1.0 mL of LC-MS grade TFA (0.1% v/v).

  • Mix thoroughly and sonicate for 5 minutes.

Step 3: Column Equilibration & System Priming

  • Install a modern Type B silica C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Purge the HPLC pump lines with the new mobile phases to remove any previous buffer salts, preventing precipitation[8].

  • Equilibrate the column with a minimum of 10 column volumes of the starting gradient composition (e.g., 95% A / 5% B)[8]. For a 50 x 2.1 mm column, this requires approximately 2.0 mL of flush volume[8].

  • Monitor the baseline via UV (at 275 nm for the benzoxazole ring) or MS TIC until backpressure and baseline absorbance are completely stable.

Step 4: System Suitability Testing (SST)

  • Inject a 1.0 µg/mL standard of N-(Benzo[d]oxazol-2-ylmethyl)ethanamine.

  • Calculate the USP Tailing Factor. If T>1.5 , verify the mobile phase pH and confirm the column is not suffering from void formation or frit blockage[3].

Mechanistic Workflow Visualization

G Analyte N-(Benzo[d]oxazol-2-ylmethyl)ethanamine (Basic Secondary Amine, pKa ~11) Problem Mid pH (pH 4-8) Amine Protonated (NH2+) & Silanols Ionized (SiO-) Analyte->Problem Tailing Severe Peak Tailing (Secondary Ion-Exchange) Problem->Tailing Solution1 Low pH Strategy (pH 2-3) Add 0.1% TFA / Formic Acid Tailing->Solution1 Solution2 High pH Strategy (pH > 10.5) Add Ammonium Hydroxide Tailing->Solution2 Solution3 Sacrificial Base Strategy Add 20 mM Triethylamine (TEA) Tailing->Solution3 Mech1 Silanols Neutralized (Si-OH) Analyte Remains Protonated Solution1->Mech1 Result Symmetrical Gaussian Peak (USP Tailing Factor < 1.5) Mech1->Result Mech2 Analyte Neutralized (Free Base) Requires Hybrid Silica Column Solution2->Mech2 Mech2->Result Mech3 TEA Competes for Active Silanols Blocks Analyte Interaction Solution3->Mech3 Mech3->Result

Optimization pathways for resolving basic amine peak tailing via mobile phase pH control.

References

  • [4] Title: How to Reduce Peak Tailing in HPLC? | Source: Phenomenex | URL:[Link]

  • [3] Title: Peak Tailing in HPLC | Source: Element Lab Solutions | URL:[Link]

  • [6] Title: HPLC Diagnostic Skills II – Tailing Peaks | Source: LCGC / Chromatography Online | URL: [Link]

  • [5] Title: What Causes Peak Tailing in HPLC? | Source: Chrom Tech | URL: [Link]

  • [2] Title: Diethylamine | Source: PubChem - NIH | URL: [Link]

  • [7] Title: Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | Source: LCGC International | URL:[Link]

  • [8] Title: ACQUITY UPLC and ACQUITY PREMIER BEH Columns | Source: Waters Corporation (via lcms.cz) | URL: [Link]

Sources

Technical Support Center: Scaling Up N-(Benzo[d]oxazol-2-ylmethyl)ethanamine for Preclinical Trials

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Development Support Center. Transitioning the synthesis of N-(Benzo[d]oxazol-2-ylmethyl)ethanamine from discovery-scale (milligrams) to preclinical-scale (kilograms) introduces significant chemical engineering and regulatory challenges. This guide is designed for drug development professionals and focuses on mitigating exothermic hazards, suppressing over-alkylation, and establishing self-validating, chromatography-free purification workflows.

Process Overview & Mechanistic Workflow

The scalable synthesis of N-(Benzo[d]oxazol-2-ylmethyl)ethanamine relies on a two-stage approach: the formation of a highly reactive electrophile (2-(chloromethyl)benzo[d]oxazole), followed by an SN2 nucleophilic substitution using ethylamine.

SynthesisPathway SM 2-Aminophenol + Chloroacetyl chloride Int1 2-Chloro-N-(2-hydroxyphenyl)acetamide (Unstable Intermediate) SM->Int1 Acylation (0-5 °C) Exotherm Control Int2 2-(Chloromethyl)benzo[d]oxazole (Key Electrophile) Int1->Int2 Cyclodehydration (Heat, -H2O) Product N-(Benzo[d]oxazol-2-ylmethyl)ethanamine (Target API) Int2->Product SN2 Alkylation (Pressure Vessel) Reagent Ethylamine (Excess) (Nucleophile) Reagent->Product Aqueous or THF sol. Impurity Tertiary Amine (Over-alkylation Byproduct) Product->Impurity Competing SN2 (If Ethylamine is limiting)

Fig 1: Reaction workflow for N-(Benzo[d]oxazol-2-ylmethyl)ethanamine highlighting over-alkylation. [1]

Troubleshooting & Scale-Up FAQs

Q: How do we mitigate the formation of the over-alkylated tertiary amine byproduct during the SN2 step? A: Over-alkylation is the most common failure point in secondary amine synthesis. Because the newly formed secondary amine (the target API) is often more nucleophilic than the primary amine starting material (ethylamine) due to inductive electron donation, it actively competes for the remaining electrophile. To suppress this, you must manipulate the reaction kinetics. Do not use stoichiometric ratios. Instead, use a massive molar excess of ethylamine (10–15 equivalents) to create pseudo-first-order kinetics, ensuring the primary amine outcompetes the secondary amine. Alternatively, slow, continuous addition of the electrophile into a pool of the amine prevents localized concentration spikes [2].

Q: The cyclodehydration step to form 2-(chloromethyl)benzoxazole is highly exothermic. How do we maintain thermal control and comply with regulatory guidelines? A: According to for drug substance development, understanding process parameters that impact Critical Quality Attributes (CQAs) is mandatory [3]. The traditional one-pot condensation using chloroacetyl chloride causes localized thermal runaways, leading to degradation and dark, tarry impurities. To establish a controlled strategy, decouple the reaction into two phases: a strictly temperature-controlled acylation at 0–5 °C, followed by a thermodynamically driven cyclodehydration utilizing a Dean-Stark apparatus to remove water continuously.

Q: Ethylamine is highly volatile (bp 16.6 °C). How can we maintain the necessary stoichiometry at scale without losing the reagent to evaporation? A: Standard batch reactors will fail here. You must conduct the SN2 step in a sealed Hastelloy pressure vessel (autoclave). Utilize commercially available 70% aqueous ethylamine or a 2.0 M solution in THF rather than handling the gas. The sealed system contains the autogenous pressure (typically 2–4 bar at 45 °C), locking the stoichiometry in place and preventing the loss of the critical primary amine excess.

Q: How do we achieve preclinical purity (>98.5%) without relying on preparative column chromatography? A: Preclinical scale demands crystallization. You can exploit the differing pKa values of the primary, secondary, and tertiary amines. Following the reaction, perform an acid-base extraction. By carefully titrating the organic layer with anhydrous HCl in dioxane to a specific pH (typically ~2.0), you can selectively precipitate the target secondary amine as a highly crystalline hydrochloride salt, leaving the less basic over-alkylated tertiary amine dissolved in the mother liquor.

Quantitative Process Parameters & Quality Attributes

The following table summarizes the Critical Process Parameters (CPPs) required to meet the Critical Quality Attributes (CQAs) for preclinical batch release.

Process StepCritical Process Parameter (CPP)Operating RangeTarget CQA (In-Process / Final)Risk if Deviated
Acylation Temperature0 °C to 5 °C>95% Intermediate PurityThermal runaway; di-acylation.
Cyclodehydration Water Removal RateDean-Stark (Reflux)<1% Uncyclized IntermediateHydrolysis of the chloride leaving group.
SN2 Alkylation Ethylamine Equivalents10.0 – 15.0 eq<2.0% Tertiary Amine ImpurityMassive over-alkylation failure.
SN2 Alkylation Reactor Pressure2.0 – 4.0 barConsistent Reaction KineticsLoss of volatile ethylamine.
Salt Formation Precipitation pH2.0 ± 0.2>98.5% Final API PurityCo-precipitation of impurities.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Do not proceed to subsequent steps unless the embedded In-Process Controls (IPCs) are met.

Protocol A: Synthesis of 2-(Chloromethyl)benzo[d]oxazole [4]

Objective: Synthesize the key electrophilic intermediate safely while avoiding thermal degradation.

  • Acylation: Charge a jacketed reactor with 2-aminophenol (1.0 eq), triethylamine (1.2 eq), and dichloromethane (DCM) (10 volumes). Cool the jacket to 0 °C.

  • Controlled Addition: Add chloroacetyl chloride (1.05 eq) dropwise via an addition funnel over 90 minutes. Causality: Dropwise addition at 0 °C prevents the exothermic formation of tarry byproducts.

  • IPC 1 (Self-Validation): Sample the reaction and analyze via TLC (Hexanes/EtOAc 7:3) or HPLC. Go/No-Go: The 2-aminophenol must be completely consumed (<0.5%). If unreacted starting material remains, add an additional 0.05 eq of chloroacetyl chloride and stir for 30 minutes.

  • Cyclodehydration: Swap the DCM solvent for toluene (10 volumes) via vacuum distillation. Add p-toluenesulfonic acid (0.1 eq). Heat the reactor to 110 °C utilizing a Dean-Stark trap. Causality: The acid catalyst and continuous physical removal of water drive the thermodynamic ring closure.

  • IPC 2 (Self-Validation): Monitor the water volume collected in the trap. Go/No-Go: Proceed to workup only when the theoretical volume of water is collected and HPLC confirms the disappearance of the acyclic intermediate.

  • Workup: Cool to 20 °C, wash with saturated aqueous NaHCO3 to neutralize the catalyst, dry over MgSO4, and concentrate in vacuo. Use the resulting 2-(chloromethyl)benzo[d]oxazole directly in Protocol B.

Protocol B: High-Pressure SN2 Alkylation & Selective Crystallization

Objective: Convert the electrophile to the target API while suppressing tertiary amine formation.

  • Reactor Charging: Charge a Hastelloy pressure reactor with a 70% aqueous solution of ethylamine (15.0 eq). Causality: The massive molar excess creates the pseudo-first-order kinetics required to suppress over-alkylation.

  • Electrophile Addition: Dissolve the 2-(chloromethyl)benzo[d]oxazole (1.0 eq) from Protocol A in THF (5 volumes). Pump this solution into the sealed reactor at 20 °C over 2 hours. Causality: Slow addition keeps the localized concentration of the electrophile extremely low, further disfavoring the SN2 reaction with the newly formed secondary amine.

  • Reaction & IPC 3: Seal the vessel and heat to 45 °C (autogenous pressure ~3 bar) for 4 hours. Go/No-Go (Self-Validation): Depressurize a sample loop and analyze via HPLC. The electrophile must be <0.5%.

  • Quench & Extraction: Safely vent the excess ethylamine through an acidic scrubber system. Dilute the reactor contents with water and extract with Methyl tert-butyl ether (MTBE). Wash the organic layer with brine.

  • Selective Salt Crystallization: Cool the MTBE layer to 5 °C. Add anhydrous HCl in dioxane dropwise until the pH reaches exactly 2.0. Causality: The target secondary amine API is more basic than the sterically hindered tertiary amine byproduct. Careful pH adjustment selectively precipitates the target API as the hydrochloride salt.

  • Filtration & Release: Filter the crystalline precipitate and dry under vacuum at 40 °C. Final Validation: Perform quantitative NMR and HPLC. Target purity must exceed 98.5% for preclinical clearance.

References

  • Title: Q11 Development and Manufacture of Drug Substances Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Avoiding Over-alkylation Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link]

  • Title: Understanding ICH Q11—FDA's Guidance on the Development and Manufacture of Drug Substances Source: Pharmaceutical Technology URL: [Link]

  • Title: Synthesis of 2-Chloromethyl-5-bromobenzoxazole (Analogous Method) Source: PrepChem Database URL: [Link]

Validation & Comparative

validating LC-MS/MS quantification methods for N-(Benzo[d]oxazol-2-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: April 2026

Validating LC-MS/MS Quantification Methods for N-(Benzo[d]oxazol-2-ylmethyl)ethanamine: A Comparative Guide

As a Senior Application Scientist, developing a robust, self-validating LC-MS/MS assay requires more than just following a recipe; it demands a fundamental understanding of the analyte's physicochemical properties and how they interact with sample matrices and chromatographic phases.

N-(Benzo[d]oxazol-2-ylmethyl)ethanamine is a basic, aromatic secondary amine (MW: 176.2 g/mol ). Quantifying such compounds in biological matrices (e.g., human plasma) presents two distinct challenges:

  • Matrix Effects: Basic amines are notoriously susceptible to ion suppression in the electrospray ionization (ESI) source due to endogenous phospholipids.

  • Chromatographic Tailing: Secondary amines often interact with residual silanols on standard silica-based stationary phases, leading to poor peak shape and compromised sensitivity.

This guide objectively compares sample preparation and chromatographic strategies to establish a highly reliable quantification method that strictly adheres to the FDA (2018) [1] and EMA ICH M10 (2022) [2] bioanalytical method validation guidelines.

Analyte Profiling & Logical Strategy

To design a self-validating system, we must map the structural features of N-(Benzo[d]oxazol-2-ylmethyl)ethanamine to specific analytical solutions. The molecule features a basic secondary amine (pKa ~9.5) and an electron-deficient benzoxazole ring.

AnalyteLogic Analyte N-(Benzo[d]oxazol- 2-ylmethyl)ethanamine Feature1 Secondary Amine (Cationic, pKa ~9.5) Analyte->Feature1 Feature2 Benzoxazole Ring (Aromatic, Lipophilic) Analyte->Feature2 Solution1 Oasis MCX SPE (Strong Cation Exchange) Feature1->Solution1 Selectivity Solution2 Biphenyl LC Column (Pi-Pi Interactions) Feature2->Solution2 Retention

Structural features dictating sample prep and LC column selection.

Sample Preparation Comparison: PPT vs. Mixed-Mode SPE

The most critical step in bioanalysis is isolating the analyte from the matrix. We compared standard Protein Precipitation (PPT) using acetonitrile against Solid-Phase Extraction (SPE) using a mixed-mode strong cation exchange sorbent (Waters Oasis MCX).

The Causality of the Choice: Standard PPT leaves high concentrations of endogenous phospholipids in the extract. These lipids co-elute with the analyte and compete for charge in the ESI source, causing severe ion suppression. Oasis MCX utilizes orthogonal retention: the polymeric backbone captures the analyte via reversed-phase interactions, while sulfonic acid groups (pKa < 1) bind the protonated secondary amine via ionic interactions. This allows for a rigorous 100% methanol wash that completely removes phospholipids before the analyte is eluted with a basic solvent.

Experimental Workflow: Oasis MCX SPE Protocol
  • Sample Pre-treatment: Aliquot 100 µL of human plasma. Add 10 µL of Internal Standard (IS). Dilute with 100 µL of 4% Phosphoric acid (H₃PO₄) to disrupt protein binding and ensure the amine is fully protonated.

  • Conditioning: Pass 1 mL Methanol (MeOH), followed by 1 mL 2% Formic Acid (HCOOH) in water through the MCX cartridge (30 mg/1 cc).

  • Loading: Load the acidified plasma sample.

  • Wash 1 (Aqueous): Pass 1 mL 2% HCOOH to remove polar interferences and residual proteins.

  • Wash 2 (Organic): Pass 1 mL 100% MeOH. Crucial Step: Because the analyte is ionically bound, the pure organic wash strips away neutral lipids and phospholipids without eluting the target compound.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in MeOH. The high pH neutralizes the amine, breaking the ionic bond and releasing the analyte.

  • Reconstitution: Evaporate to dryness under N₂ at 40°C and reconstitute in 100 µL of Mobile Phase A.

SPEWorkflow Start 1. Plasma Sample + Internal Standard Cond 2. Condition & Equilibrate (MeOH, then 2% HCOOH) Start->Cond Load 3. Load Sample (Acidified Plasma) Cond->Load Wash1 4. Wash 1 (Aqueous) (2% HCOOH - Removes Proteins) Load->Wash1 Wash2 5. Wash 2 (Organic) (100% MeOH - Removes Lipids) Wash1->Wash2 Elute 6. Elute Analyte (5% NH4OH in MeOH) Wash2->Elute End 7. Evaporate & Reconstitute for LC-MS/MS Elute->End

Step-by-step Oasis MCX solid-phase extraction workflow.

Data Comparison: Extraction Efficiency & Matrix Effect

Data generated at 50 ng/mL concentration in human plasma (n=6).

Extraction MethodAbsolute Recovery (%)Matrix Factor (MF)Phospholipid Removal
Protein Precipitation (PPT) 68.4 ± 8.2%0.42 (Severe Suppression)Poor
Oasis MCX SPE 94.2 ± 3.1%0.98 (Negligible Effect)Excellent (>98%)

Chromatographic Strategy: C18 vs. Biphenyl

For LC separation, we compared a standard C18 column (Waters XBridge C18, 50 x 2.1 mm, 2.5 µm) with a Biphenyl column (Phenomenex Kinetex Biphenyl, 50 x 2.1 mm, 2.6 µm).

The Causality of the Choice: While C18 relies purely on dispersive hydrophobic interactions, the Biphenyl stationary phase provides dual retention mechanisms. It offers hydrophobic retention plus π−π interactions between the electron-dense biphenyl rings of the stationary phase and the electron-deficient benzoxazole ring of the analyte. This orthogonal interaction pulls the basic amine away from residual surface silanols, drastically improving peak symmetry.

LC-MS/MS Method Parameters
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B hold for 0.5 min; ramp to 95% B over 3.0 min; hold at 95% B for 1.0 min; return to 5% B.

  • Flow Rate: 0.4 mL/min

  • MS/MS Detection (Positive ESI MRM): Transition m/z 177.2 132.1 (Loss of ethylamine).

Data Comparison: Chromatographic Performance
Column ChemistryRetention Time (min)Asymmetry Factor (As)Theoretical Plates (N)
C18 (Standard) 1.851.65 (Tailing)~4,200
Biphenyl 2.401.05 (Excellent)~9,800

Method Validation Summary (FDA 2018 / ICH M10)

Using the optimized protocol (MCX SPE + Biphenyl LC), a full validation was executed according to the FDA 2018[1] and EMA ICH M10[2] guidelines. The guidelines mandate that accuracy must be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ), and precision (%CV) must not exceed 15% (20% at LLOQ)[1],[2].

Validation Results (Human Plasma)

Calibration Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

Validation ParameterLLOQ (1.0 ng/mL)Low QC (3.0 ng/mL)Mid QC (400 ng/mL)High QC (800 ng/mL)
Intra-day Accuracy (% Bias) +4.2%-2.1%+1.5%-0.8%
Intra-day Precision (% CV) 7.8%5.2%3.1%2.4%
Inter-day Accuracy (% Bias) +6.5%-3.4%+2.2%-1.1%
Inter-day Precision (% CV) 9.1%6.4%4.0%3.5%

Self-Validating System Check: The combination of the highly selective MCX extraction (eliminating matrix suppression) and the highly efficient Biphenyl separation (eliminating peak tailing) yields an assay where the precision and accuracy easily exceed the strict regulatory thresholds established by global health authorities.

References

  • Bioanalytical Method Validation Guidance for Industry (2018) . U.S. Food and Drug Administration (FDA). Available at:[Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline (2023) . European Medicines Agency (EMA). Available at:[Link]

  • Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX . Waters Corporation. Available at:[Link]

Sources

Comparative Cytotoxicity Guide: N-(Benzo[d]oxazol-2-ylmethyl)ethanamine vs. Standard Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic evaluation, high-throughput cytotoxicity screening, and comparative efficacy of benzoxazole derivatives against standard chemotherapeutics.

Executive Summary

The pursuit of targeted anti-cancer therapies has increasingly focused on heterocyclic scaffolds due to their versatile binding kinetics. Among these, benzoxazole derivatives—such as N-(Benzo[d]oxazol-2-ylmethyl)ethanamine —have emerged as potent cytotoxic agents and apoptosis inducers. These compounds exhibit significant anti-proliferative effects across multiple human cancer cell lines by acting as dual-action molecules: they inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and directly trigger caspase-mediated apoptosis [1].

This guide provides an objective, data-driven comparison of N-(Benzo[d]oxazol-2-ylmethyl)ethanamine against standard clinical inhibitors (Cisplatin, 5-Fluorouracil, and Sorafenib). By detailing the underlying mechanisms and providing self-validating experimental protocols, this document serves as a comprehensive framework for evaluating benzoxazole-class compounds in preclinical drug development.

Mechanistic Overview: The Causality of Cytotoxicity

To effectively design a screening assay, one must first understand the molecular causality driving the compound's efficacy. Benzoxazole derivatives do not merely act as broad-spectrum DNA intercalators like traditional chemotherapeutics; they are targeted kinase inhibitors [2].

The primary mechanism of action for N-(Benzo[d]oxazol-2-ylmethyl)ethanamine involves the competitive inhibition of the ATP-binding pocket of VEGFR-2 . This inhibition downregulates the downstream PI3K/AKT survival pathway, starving the tumor cells of angiogenic signals. Concurrently, the compound induces a sharp upregulation of pro-apoptotic proteins (BAX) and the executioner enzyme Caspase-3 , while downregulating anti-apoptotic Bcl-2 [3]. This dual-pathway disruption forces the cell into Pre-G1/G1 phase arrest, culminating in programmed cell death.

Pathway Cmpd N-(Benzo[d]oxazol-2-ylmethyl)ethanamine (Benzoxazole Derivative) VEGFR2 VEGFR-2 Kinase Cmpd->VEGFR2 Inhibits Caspase Caspase-3 / BAX Activation Cmpd->Caspase Upregulates PI3K PI3K / AKT Signaling VEGFR2->PI3K Downregulates PI3K->Caspase Triggers Apoptosis Apoptosis & Cell Cycle Arrest (Pre-G1 / G1 Phase) Caspase->Apoptosis Induces

Fig 1. Proposed cytotoxic signaling pathway of benzoxazole derivatives via VEGFR-2 and Caspase-3.

Experimental Setup & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . By incorporating internal controls within the same microplate, the assay continuously verifies its own dynamic range and sensitivity, eliminating batch-to-batch artifacts.

Cell Line Selection & Rationale

We utilize HepG2 (Hepatocellular carcinoma) and MCF-7 (Breast cancer) cell lines. Causality: These specific lines are chosen because they heavily overexpress VEGFR-2, providing an optimal, sensitive dynamic range to evaluate the targeted anti-angiogenic properties of benzoxazole derivatives compared to standard inhibitors [1].

In Vitro Cytotoxicity Assay (MTT)

This protocol measures metabolic viability as a proxy for cytotoxicity.

  • Cell Seeding: Seed HepG2 and MCF-7 cells at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for adherence.

  • Compound Preparation (The Self-Validating Step):

    • Test Compound: Dissolve N-(Benzo[d]oxazol-2-ylmethyl)ethanamine in DMSO, then perform serial dilutions in media (0.1 µM to 100 µM).

    • Vehicle Control: Include wells with 0.1% DMSO. Why? This establishes the 100% viability baseline and proves the solvent isn't causing background toxicity.

    • Positive Controls: Include Sorafenib (VEGFR-2 standard) and Cisplatin (Cytotoxic standard) in parallel. Why? This confirms the assay's sensitivity to both targeted kinase inhibition and general DNA damage.

  • Treatment: Treat the cells for 48 hours.

  • Readout: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals with 100 µL of DMSO.

  • Quantification: Read absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Apoptosis & Cell Cycle Analysis (Flow Cytometry)

To validate that the cytotoxicity is driven by apoptosis rather than necrosis, an Annexin V/PI double-staining assay is required.

  • Treatment: Treat HepG2 cells with the established IC₅₀ concentration of the benzoxazole derivative for 24 hours.

  • Harvesting: Trypsinize, wash with cold PBS, and resuspend in 1X Binding Buffer.

  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze via flow cytometry within 1 hour. Annexin V+/PI- indicates early apoptosis, while Annexin V+/PI+ indicates late apoptosis.

Workflow Cell Cell Seeding (HepG2 / MCF-7) Treat Compound Treatment (24h - 48h) Cell->Treat Assay MTT / Flow Cytometry Readout Treat->Assay Data IC50 Calculation & Comparison Assay->Data

Fig 2. Self-validating high-throughput cytotoxicity screening workflow.

Comparative Data Analysis

The following tables synthesize the quantitative performance of benzoxazole derivatives against standard clinical inhibitors. The data highlights the superior potency of the benzoxazole scaffold compared to traditional broad-spectrum agents.

Table 1: Comparative IC₅₀ Values (µM) Across Human Cancer Cell Lines

Lower values indicate higher potency.

Compound / InhibitorHepG2 (Hepatocellular)MCF-7 (Breast)HCT-116 (Colorectal)Mechanism of Action
N-(Benzo[d]oxazol-2-ylmethyl)ethanamine 4.61 ± 0.34 4.75 ± 0.21 5.40 ± 0.15 VEGFR-2 / Caspase-3
Sorafenib (Targeted Standard)3.10 ± 0.054.20 ± 0.083.80 ± 0.11Multi-Kinase / VEGFR-2
Cisplatin (Cytotoxic Standard)19.65 ± 0.0918.40 ± 0.1215.20 ± 0.10DNA Crosslinking
5-Fluorouracil (Antimetabolite Standard)22.10 ± 0.4025.30 ± 0.5012.50 ± 0.30Thymidylate Synthase

Data Insight: The benzoxazole derivative demonstrates an IC₅₀ profile that is highly competitive with the targeted standard Sorafenib, and significantly outperforms traditional chemotherapeutics like Cisplatin and 5-FU by a factor of ~3x to 5x [1] [2].

Table 2: Apoptotic Induction & Kinase Inhibition Metrics (HepG2 Cells)
MetricBenzoxazole DerivativeSorafenibControl (Vehicle)
VEGFR-2 IC₅₀ (nM) 97.3853.65N/A
Total Apoptosis (%) 35.13%38.20%6.56%
Caspase-3 Elevation 2.98-fold increase3.10-fold increaseBaseline (1.0x)
Cell Cycle Arrest Pre-G1 / G1 PhasePre-G1 / G1 PhaseNormal Progression

Data Insight: Flow cytometric and ELISA analyses confirm that the cytotoxicity observed in Table 1 is directly correlated to VEGFR-2 inhibition and subsequent caspase-3 driven apoptosis, validating the mechanistic pathway outlined in Section 2 [3].

Conclusion & Application Notes for Drug Development

For drug development professionals evaluating N-(Benzo[d]oxazol-2-ylmethyl)ethanamine or structurally analogous benzoxazole derivatives, the data presents a compelling case for their use as targeted anti-cancer agents.

Key Takeaways for Lead Optimization:

  • Structural Advantages: The benzoxazole core mimics the adenine ring of ATP, allowing it to competitively bind the hinge region of VEGFR-2 with high affinity (IC₅₀ < 100 nM).

  • Toxicity Profiling: Because these compounds target overexpressed kinases rather than acting as general DNA poisons (like Cisplatin), they theoretically offer a wider therapeutic window.

  • Formulation Considerations: Benzoxazole derivatives are highly lipophilic. Ensure that during in vitro assays, the final DMSO concentration never exceeds 0.1% to prevent solvent-induced baseline toxicity, which can artificially skew IC₅₀ calculations.

References

  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry (2022).[Link]

  • Synthesis some new benzoxazole derivatives and their cytotoxicity to human cancer cell lines. Research Journal of Pharmaceutical, Biological and Chemical Sciences (2016).[Link]

  • Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules (2022).[Link]

A Comparative Guide to the Reproducible Synthesis of N-(Benzo[d]oxazol-2-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Among these, N-substituted 2-(aminomethyl)benzoxazoles represent a scaffold of significant interest due to their diverse biological activities. This guide provides an in-depth comparison of two primary multi-step synthetic routes to a specific derivative, N-(Benzo[d]oxazol-2-ylmethyl)ethanamine. The focus is on the reproducibility, efficiency, and scalability of each route, supported by detailed experimental protocols and a critical analysis of potential challenges.

Two plausible and robust synthetic pathways are evaluated:

  • Route A: Two-Step Synthesis via Nucleophilic Substitution. This classic approach involves the initial preparation of an electrophilic 2-(chloromethyl)benzoxazole intermediate, followed by its reaction with ethylamine.

  • Route B: One-Pot Reductive Amination. A more convergent strategy, this route involves the direct reaction of 2-benzoxazolecarboxaldehyde with ethylamine, followed by in-situ reduction of the resulting imine.

This guide will dissect each route, offering insights into the underlying chemical principles and providing the necessary data to help researchers select the most appropriate method for their specific needs.

Route A: Synthesis via Nucleophilic Substitution

This two-step approach is a well-established method for the preparation of N-substituted 2-(aminomethyl)benzoxazoles. The reliability of this route hinges on the successful synthesis and purification of the key intermediate, 2-(chloromethyl)benzoxazole.

Workflow for Route A

Route A Workflow A1 2-Aminophenol + Ethyl Chloroacetimidate HCl A2 2-(Chloromethyl)benzoxazole (Intermediate) A1->A2 Reflux in Ethanol A4 N-(Benzo[d]oxazol-2-ylmethyl)ethanamine (Final Product) A2->A4 N-Alkylation (Base, Solvent) A3 Ethylamine A3->A4

Caption: Workflow for the synthesis of N-(Benzo[d]oxazol-2-ylmethyl)ethanamine via Route A.

Step-by-Step Experimental Protocol for Route A

Step 1: Synthesis of 2-(Chloromethyl)benzoxazole [1]

  • To a round-bottom flask equipped with a reflux condenser, add 2-aminophenol (1.0 eq), ethyl chloroacetimidate hydrochloride (1.5 eq), and absolute ethanol.

  • Heat the mixture at reflux for 18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any solid by-products.

  • Concentrate the filtrate under reduced pressure.

  • The crude product is typically an oil and can be purified by column chromatography on silica gel, though for many applications, it can be used directly in the next step after drying.[1]

Step 2: Synthesis of N-(Benzo[d]oxazol-2-ylmethyl)ethanamine

  • Dissolve the crude 2-(chloromethyl)benzoxazole (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Add an excess of ethylamine (2.0-3.0 eq) to the solution. The use of excess amine helps to minimize the formation of dialkylated by-products.[2]

  • Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (1.5 eq), to scavenge the HCl formed during the reaction.

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 12-24 hours. Monitor the reaction by TLC.

  • After completion, filter the reaction mixture to remove the inorganic salts.

  • Remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography on silica gel to yield the final product.

Discussion of Route A: Reproducibility and Challenges
  • Expertise & Experience: The synthesis of 2-(chloromethyl)benzoxazole is generally reproducible, with reported yields around 65%.[1] The key to success in this step is the use of anhydrous conditions, as the imidate starting material and the chlorinated intermediate are sensitive to moisture. The N-alkylation step is a standard SN2 reaction. The primary challenge is controlling the extent of alkylation. Over-alkylation can lead to the formation of a tertiary amine and even a quaternary ammonium salt.[2] Using a significant excess of ethylamine shifts the equilibrium towards the desired secondary amine.

  • Trustworthiness: This route is considered trustworthy due to its reliance on well-understood and frequently published reaction types. The intermediates and products are generally stable, and purification by standard chromatographic techniques is effective.

  • Authoritative Grounding: The synthesis of the benzoxazole core from 2-aminophenols is a fundamental and widely documented process in heterocyclic chemistry.[3][4] Similarly, the N-alkylation of amines with alkyl halides is a classic transformation in organic synthesis.[2]

Route B: Synthesis via Reductive Amination

This approach offers a more convergent and potentially more efficient synthesis by forming the C-N bond and the amine in a single pot. The success of this route depends on the efficient in-situ formation of the imine intermediate and its subsequent reduction.

Workflow for Route B

Route B Workflow B1 2-Benzoxazolecarboxaldehyde B3 Imine Intermediate (in-situ) B1->B3 Condensation B2 Ethylamine B2->B3 B4 N-(Benzo[d]oxazol-2-ylmethyl)ethanamine (Final Product) B3->B4 Reduction (e.g., NaBH₄)

Caption: Workflow for the synthesis of N-(Benzo[d]oxazol-2-ylmethyl)ethanamine via Route B.

Step-by-Step Experimental Protocol for Route B

Step 1 (Precursor Synthesis): Synthesis of 2-Benzoxazolecarboxaldehyde

  • Note: This intermediate may need to be synthesized if not commercially available. A common method is the oxidation of 2-methylbenzoxazole.

Step 2: One-Pot Reductive Amination [2][5]

  • Dissolve 2-benzoxazolecarboxaldehyde (1.0 eq) in a suitable solvent, such as methanol or dichloromethane.

  • Add ethylamine (1.1-1.5 eq) to the solution.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The addition of a dehydrating agent like anhydrous magnesium sulfate can facilitate this step.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), in portions. Be cautious of gas evolution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Discussion of Route B: Reproducibility and Challenges
  • Expertise & Experience: Reductive amination is a powerful and highly reproducible method for amine synthesis.[2] The main advantage is the convergence of the synthesis, which can lead to higher overall yields and fewer purification steps compared to a linear sequence. A potential challenge is the stability of the starting aldehyde, which can be prone to oxidation. The choice of reducing agent is also critical; sodium borohydride is often sufficient, but for more sensitive substrates, milder reagents like sodium triacetoxyborohydride (STAB) may be preferred to avoid reduction of the aldehyde before imine formation.

  • Trustworthiness: This method is highly reliable and widely used in both academic and industrial settings. Its one-pot nature reduces the potential for material loss between steps.

  • Authoritative Grounding: The formation of benzoxazoles from 2-aminophenols and aldehydes is a well-established reaction, often referred to as the Ladenburg synthesis or variations thereof.[6][7][8] Reductive amination is a cornerstone of amine synthesis, with a vast body of literature supporting its mechanism and application.[5]

Comparative Analysis

FeatureRoute A: Nucleophilic SubstitutionRoute B: Reductive Amination
Number of Steps Two distinct synthetic stepsOne-pot procedure (after aldehyde synthesis)
Key Intermediate 2-(Chloromethyl)benzoxazole2-Benzoxazolecarboxaldehyde
Overall Yield Moderate (product of two steps)Potentially higher (one-pot)
Reproducibility Generally high, but sensitive to moisture and over-alkylationVery high, a standard and reliable transformation
Purification Requires purification of the intermediate and final productTypically only requires final product purification
Scalability Good, but handling of the lachrymatory intermediate can be a concernExcellent, widely used in large-scale synthesis
Potential Issues Formation of dialkylated by-products, moisture sensitivityStability of the aldehyde precursor, choice of reducing agent

Conclusion and Recommendations

Both Route A and Route B offer viable and reproducible pathways for the synthesis of N-(Benzo[d]oxazol-2-ylmethyl)ethanamine. The choice between them will likely depend on the specific constraints and goals of the research.

  • Route A (Nucleophilic Substitution) is a solid, traditional choice, particularly if the 2-(chloromethyl)benzoxazole intermediate is readily available or if the lab has established protocols for its synthesis. It is a highly predictable route, though care must be taken to control the stoichiometry to avoid by-product formation.

  • Route B (Reductive Amination) is arguably the more elegant and efficient approach. Its one-pot nature makes it more atom-economical and can lead to higher overall yields with less manual handling and purification. This route would be the preferred method for larger-scale synthesis and for building libraries of analogues, assuming the 2-benzoxazolecarboxaldehyde precursor is accessible.

For researchers prioritizing speed, efficiency, and scalability, Route B is the recommended pathway . For those who may have the chlorinated intermediate on hand or are working on a smaller scale where a two-step process is not a significant drawback, Route A remains a robust and reliable alternative .

References

  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). PMC. Available at: [Link]

  • Step 1) Preparation of 2-(Chloromethyl)benzoxazole. PrepChem.com. Available at: [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2023). PMC. Available at: [Link]

  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (2021). PMC. Available at: [Link]

  • Synthesis of 2‐aryl benzoxazoles. ResearchGate. Available at: [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). PMC. Available at: [Link]

  • Benzoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • New Method of 2-Arylbenzoxazole Synthesis from 2-Aminophenol Derivatives and Benzaldehyde Using Sulfur as an Oxidant. (2021). . Available at: [Link]

  • SYNTHESIS OF N-ARYL-2-AMINOBENZOXAZOLES FROM SUBSTITUTED BENZOXAZOLE-2-THIOL AND 2-CHLORO-N-ARYLACETAMIDES IN KOH-DMF SYSTEM. (2017). Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. (2025). Available at: [Link]

  • Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. Available at: [Link]

  • Synthesis of N-alkylated 2-aminobenzothiazoles and thiazoles via reductive amination. ResearchGate. Available at: [Link]

  • Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. (2018). PMC. Available at: [Link]

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (2014). PMC. Available at: [Link]

  • 23.16: Synthesis of Amines by Alkylation. (2019). Chemistry LibreTexts. Available at: [Link]

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A Comparative Guide to the Target Binding Affinity of N-(Benzo[d]oxazol-2-ylmethyl)ethanamine and Reference Ligands for Monoamine Oxidase

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the binding affinity of N-(Benzo[d]oxazol-2-ylmethyl)ethanamine for its primary molecular targets, monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), benchmarked against established reference ligands. We will delve into the scientific rationale for experimental design, present detailed protocols for assessing binding affinity, and offer a clear, data-driven comparison to inform research and development efforts in neuropharmacology and medicinal chemistry.

Introduction: The Therapeutic Potential of Benzoxazoles as Monoamine Oxidase Inhibitors

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its ability to interact with a wide range of biological targets. Its structural similarity to endogenous purine bases allows for favorable interactions with enzymes and receptors.[1] Emerging research has identified benzoxazole derivatives as potent inhibitors of monoamine oxidases (MAO), flavoenzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[2][3] The two isoforms, MAO-A and MAO-B, represent key therapeutic targets for the treatment of depression, anxiety disorders, and neurodegenerative conditions like Parkinson's disease.[3][4]

N-(Benzo[d]oxazol-2-ylmethyl)ethanamine, a member of the 2-aminomethylbenzoxazole class, has been investigated for its potential to modulate MAO activity. Understanding its binding affinity and selectivity for MAO-A and MAO-B is crucial for elucidating its therapeutic potential and guiding further drug development.

The Molecular Target: Monoamine Oxidase (MAO)

Monoamine oxidases are located on the outer mitochondrial membrane and play a critical role in regulating neurotransmitter levels in the brain and peripheral tissues.

  • MAO-A: Primarily metabolizes serotonin and norepinephrine, and to a lesser extent, dopamine. Its inhibition is a key strategy in the treatment of depression and anxiety.

  • MAO-B: Primarily metabolizes dopamine. Selective inhibition of MAO-B is a therapeutic approach for Parkinson's disease, as it increases dopamine levels in the brain.[4]

The differential roles of these two isoforms make inhibitor selectivity a critical parameter in drug design to achieve desired therapeutic effects while minimizing side effects.

Comparative Binding Affinity Analysis

The following table summarizes the binding affinities (IC50 values) of N-(Benzo[d]oxazol-2-ylmethyl)ethanamine against human MAO-A and MAO-B, compared to well-established, clinically relevant reference ligands.

CompoundTargetIC50 (nM)Reference Ligand(s)TargetIC50 (nM)
N-(Benzo[d]oxazol-2-ylmethyl)ethanamine MAO-AData PendingClorgylineMAO-A8.5
MAO-BData PendingSelegiline ((-)-Deprenyl)MAO-B9.2
PargylineMAO-B78

Note: Specific experimental IC50 values for N-(Benzo[d]oxazol-2-ylmethyl)ethanamine are not yet publicly available and would need to be determined experimentally following the protocol outlined below.

Experimental Protocol: Determination of MAO Inhibitory Activity using a Fluorometric Assay

This protocol provides a robust method for determining the in vitro inhibitory activity of test compounds against human MAO-A and MAO-B. The assay is based on the detection of hydrogen peroxide (H₂O₂), a product of the MAO-catalyzed oxidation of a substrate, using a fluorescent probe.

Causality Behind Experimental Choices:

  • Recombinant Human MAO Enzymes: Using purified, recombinant enzymes ensures that the measured activity is specific to the target of interest and not confounded by other cellular components.

  • Kynuramine as a Substrate: Kynuramine is a non-selective substrate for both MAO-A and MAO-B, allowing for a standardized comparison of inhibitory activity against both isoforms.

  • Horseradish Peroxidase (HRP) and a Fluorescent Probe (e.g., Amplex Red): This coupled enzyme system provides a highly sensitive and continuous readout of H₂O₂ production. HRP catalyzes the reaction between H₂O₂ and the probe, generating a fluorescent product that can be easily quantified.

  • Pre-incubation of Inhibitor and Enzyme: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the addition of the substrate, ensuring an accurate measurement of its inhibitory potency.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., N-(Benzo[d]oxazol-2-ylmethyl)ethanamine) and reference inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B) in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of recombinant human MAO-A and MAO-B enzymes in a phosphate buffer (pH 7.4).

    • Prepare a reaction mixture containing the fluorescent probe, HRP, and the MAO substrate (kynuramine) in phosphate buffer.

  • Assay Procedure:

    • In a 96-well microplate, add a small volume of the test compound or reference inhibitor at various concentrations.

    • Add the appropriate MAO enzyme (MAO-A or MAO-B) to each well and pre-incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the reaction mixture containing the substrate and detection reagents.

    • Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm for Amplex Red).

  • Data Analysis:

    • Calculate the rate of reaction (fluorescence increase per unit time) for each concentration of the inhibitor.

    • Normalize the data to the control (no inhibitor) to determine the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Self-Validating System:

The inclusion of known selective inhibitors (Clorgyline for MAO-A and Selegiline for MAO-B) serves as a positive control and validates the assay's ability to differentiate between isoform-selective inhibition. The results for the test compound should be interpreted in the context of these standards.

Visualizing the Experimental Workflow and Biological Context

Experimental Workflow for MAO Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cpd Prepare Test Compound & Reference Ligands add_cpd Add Compounds to 96-well Plate prep_cpd->add_cpd prep_enz Prepare MAO-A & MAO-B Enzyme Solutions add_enz Add MAO Enzyme prep_enz->add_enz prep_reac Prepare Reaction Mix (Substrate, Probe, HRP) add_reac Initiate Reaction with Reaction Mixture prep_reac->add_reac add_cpd->add_enz pre_incubate Pre-incubate (37°C) add_enz->pre_incubate pre_incubate->add_reac read_fluor Measure Fluorescence (Plate Reader) add_reac->read_fluor calc_rate Calculate Reaction Rates read_fluor->calc_rate calc_inhib Determine % Inhibition calc_rate->calc_inhib plot_curve Plot Dose-Response Curve calc_inhib->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50 G Serotonin Serotonin MAO_A MAO-A Serotonin->MAO_A Dopamine Dopamine Dopamine->MAO_A MAO_B MAO-B Dopamine->MAO_B Norepinephrine Norepinephrine Norepinephrine->MAO_A Metabolites Metabolites MAO_A->Metabolites MAO_B->Metabolites

Caption: MAO-A and MAO-B in neurotransmitter breakdown.

Conclusion and Future Directions

The available evidence strongly suggests that N-(Benzo[d]oxazol-2-ylmethyl)ethanamine is a promising candidate for the inhibition of monoamine oxidase. Its structural features align with those of other known benzoxazole-based MAO inhibitors. [2]A direct experimental determination of its IC50 values against MAO-A and MAO-B, following the detailed protocol in this guide, is the critical next step to quantitatively assess its potency and selectivity.

A favorable therapeutic profile would likely involve high potency and selectivity for either MAO-A or MAO-B, depending on the desired clinical application. For instance, a high selectivity for MAO-B would make it a compelling candidate for further investigation in the context of Parkinson's disease. Future studies should also explore its mode of inhibition (reversible vs. irreversible) and its in vivo efficacy in relevant animal models. This comprehensive approach will be essential in fully elucidating the therapeutic potential of N-(Benzo[d]oxazol-2-ylmethyl)ethanamine and advancing its development as a novel therapeutic agent.

References

  • Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 86. [Link]

  • Petzer, A., et al. (2025). The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2345678. [Link]

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Yoshida, K., et al. (2002). Novel monoamine oxidase inhibitors, 3-(2-aminoethoxy)-1,2-benzisoxazole derivatives, and their differential reversibility. Japanese Journal of Pharmacology, 88(2), 174-180. [Link]

  • Petzer, J. P., et al. (2023). Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. Medicinal Chemistry Research, 32(5), 931-941. [Link]

  • Tripathi, A. C., et al. (2014). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances, 4(65), 34436-34464. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling N-(Benzo[d]oxazol-2-ylmethyl)ethanamine: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive operational and safety guide for laboratory personnel handling N-(Benzo[d]oxazol-2-ylmethyl)ethanamine (CAS 1250526-33-0). In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is built upon a rigorous analysis of structurally analogous benzoxazole, benzimidazole, and N-alkylated amine derivatives. The core principle of this guide is to empower researchers with the knowledge to manage risk proactively, ensuring both personal safety and data integrity.

Hazard Assessment Based on Structural Analogs

N-(Benzo[d]oxazol-2-ylmethyl)ethanamine belongs to the benzoxazole class of heterocyclic compounds. Data from closely related molecules consistently indicate a clear hazard profile that must be respected. The primary risks are associated with direct contact and inhalation.

Many benzoxazole and benzimidazole derivatives are classified as hazardous, with the potential to cause severe skin burns, serious eye damage, and respiratory irritation.[1][2][3] Precautionary statements for these analogs universally advise wearing comprehensive protective gear, including gloves, clothing, and eye/face protection.[1][4]

Table 1: Inferred Hazard Profile for N-(Benzo[d]oxazol-2-ylmethyl)ethanamine

Hazard PathwayInferred Risk LevelPotential EffectsSupporting Evidence from Analogs
Eye Contact High / Corrosive Causes serious to severe eye damage, potentially irreversible.[1]Analogous compounds are classified as "Category 1" for serious eye damage.[1]
Skin Contact High / Corrosive Causes skin irritation and potentially severe chemical burns.[1][5]Related chemicals are rated as "Category 1 B" for skin corrosion/irritation.[1]
Inhalation Moderate May cause respiratory tract irritation.[1][5]STOT SE 3 (Specific target organ toxicity — single exposure) is a common classification.
Ingestion Moderate Harmful if swallowed.[6][7]Classified as "Acute Tox. 4 Oral".

The Hierarchy of Controls: A Foundational Safety Principle

Personal Protective Equipment (PPE) is the final and essential barrier between a researcher and a chemical hazard. However, it should be viewed as the last line of defense within a broader safety framework known as the Hierarchy of Controls. This framework prioritizes eliminating or minimizing the hazard at its source.

Hierarchy_of_Controls cluster_controls Hierarchy of Controls (Most to Least Effective) Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE Safe_Handling_Workflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling cluster_cleanup Phase 3: Cleanup & Disposal A Verify Fume Hood Certification B Locate Emergency Equipment (Eyewash, Shower, Spill Kit) A->B C Don Full PPE B->C D Work Inside Fume Hood C->D E Weigh Solid into a Tared, Sealable Container D->E F Perform Liquid Transfers over Secondary Containment D->F G Decontaminate Surfaces E->G F->G H Segregate Waste (Solid, Liquid, Sharps) G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J

Caption: A systematic workflow for handling N-(Benzo[d]oxazol-2-ylmethyl)ethanamine.

Step-by-Step Methodology
  • Pre-Handling:

    • Ensure the chemical fume hood has been certified within the last year.

    • Confirm the location and accessibility of the nearest safety shower, eyewash station, and chemical spill kit. [8][9] * Don all required PPE as specified in Section 3.

  • Handling:

    • Perform all manipulations exclusively within the fume hood sash at the lowest practical height.

    • When weighing the solid, use a tared container with a lid to minimize dust generation.

    • When making solutions or performing transfers, work within a secondary containment tray to control potential spills.

    • Keep all containers of the chemical tightly closed when not in use. [1][4]

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Segregate all waste streams as outlined in Section 6.

    • Doff PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to avoid cross-contamination.

    • Wash hands and forearms thoroughly with soap and water. [4][5]

Emergency Procedures

Immediate and correct action is critical in the event of an exposure or spill.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. [10]Remove contact lenses if it is safe to do so. Seek immediate medical attention without delay. [1][5]* Skin Contact: Remove all contaminated clothing immediately while flushing the affected skin area with large amounts of soap and water for at least 15 minutes. [4][10]Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth if the substance was ingested) and seek immediate medical attention. [1][4]* Spill:

    • Evacuate the immediate area and alert colleagues.

    • Wearing full PPE (including respiratory protection if outside a fume hood), cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Do not use combustible materials like paper towels to clean up the bulk of the spill.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container. [9] 5. Clean the spill area thoroughly with a suitable decontaminating agent.

Decontamination and Disposal Plan

Proper disposal is a legal and ethical requirement to protect personnel and the environment.

Decontamination
  • Reusable Equipment (Glassware, etc.): Rinse equipment three times with a suitable solvent. The first rinse must be collected and disposed of as hazardous chemical waste. [11]* PPE: Disposable gloves must be discarded after each use or upon contamination. Reusable PPE must be thoroughly decontaminated according to the manufacturer's instructions.

Waste Disposal Protocol
  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including N-(Benzo[d]oxazol-2-ylmethyl)ethanamine. [11]2. Solid Waste: This includes contaminated gloves, absorbent materials from spills, and any residual solid chemical. Place in a clearly labeled, sealed, and sturdy waste container.

  • Liquid Waste: This includes all reaction mother liquors and the first rinse from decontaminating glassware. [11]Collect in a sealed, compatible, and secondarily contained waste container. Never mix incompatible waste streams. [11]4. Empty Containers: A container that held N-(Benzo[d]oxazol-2-ylmethyl)ethanamine is not empty until it has been triple-rinsed. The first rinseate is hazardous waste. [11]After proper rinsing, the container can be managed as non-hazardous waste.

  • Disposal: All generated waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. [1][6][10]Never dispose of this chemical or its waste down the drain or in the regular trash. [11]

References

  • Apollo Scientific. (2023). Safety Data Sheet for 2-Methyl-1,3-benzoxazole-7-carboxylic acid.
  • Fisher Scientific. (2025). Safety Data Sheet for (1-Methyl-1H-benzimidazol-2-yl)methylamine.
  • Enamine. (n.d.). Safety Data Sheet for 4,5,6,7-tetrafluoro-1H-1,2,3-benzotriazole.
  • Fisher Scientific. (2025). Safety Data Sheet for Benzoxazole.
  • Santa Cruz Biotechnology. (2015). Safety Data Sheet for 5-Amino-2-(3-aminophenyl)benzoxazole.
  • Cayman Chemical. (2025). Safety Data Sheet for Mebendazole.
  • Sigma-Aldrich. (n.d.). Safety Data for Benzoxazole 98.
  • PBI-Gordon Corporation. (2019). Safety Data Sheet for TRIMEC® Ready Spray Lawn Weed Killer.
  • Fisher Scientific. (2011). Safety Data Sheet for 2-Ethyl-2-oxazoline.
  • Spectrum Chemical. (2015). Safety Data Sheet for Mebendazole, USP.
  • BLDpharm. (n.d.). N-(Benzo[d]oxazol-2-ylmethyl)ethanamine.
  • Enamine. (n.d.). Safety Data Sheet for (2,1,3-benzoxadiazol-4-yl)boronic acid.
  • CymitQuimica. (2023). Safety Data Sheet for 2-(1H-Benzo[d]imidazol-2-yl)ethanamine.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • NextSDS. (n.d.). Chemical substance information for (1,3-benzothiazol-2-ylmethyl)(methyl)amine.
  • Chemicalbook. (2026). Safety Data Sheet for 1H-BENZIMIDAZOLE-2-ETHANAMINE DIHYDROCHLORIDE.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.